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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Theoretical and Computational Studies of 2-Thia-9-azaspiro[5.5]undecane

Abstract: The 2-Thia-9-azaspiro[5.5]undecane scaffold represents a compelling, three-dimensional structural motif with significant potential in medicinal chemistry and drug discovery.[1][2][3] Its inherent stereochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2-Thia-9-azaspiro[5.5]undecane scaffold represents a compelling, three-dimensional structural motif with significant potential in medicinal chemistry and drug discovery.[1][2][3] Its inherent stereochemical complexity and the presence of two distinct heteroatoms (sulfur and nitrogen) create a rich landscape for molecular interactions, yet also pose considerable challenges for intuitive understanding. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this scaffold. It is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to elucidate the structural, electronic, and dynamic properties of 2-thia-9-azaspiro[5.5]undecane and its derivatives. We will detail field-proven computational protocols, explain the causality behind methodological choices, and demonstrate how to translate theoretical data into actionable insights for rational drug design.

Introduction: The Strategic Value of the 2-Thia-9-azaspiro[5.5]undecane Scaffold

Spirocyclic systems, compounds featuring two rings connected by a single common atom, have garnered significant attention in medicinal chemistry.[2][3] This interest stems from their ability to introduce well-defined three-dimensional geometry into molecular structures, a critical feature for enhancing binding affinity and selectivity towards biological targets.[1] The 2-Thia-9-azaspiro[5.5]undecane core, which combines a thiacyclohexane ring and an azacyclohexane (piperidine) ring, is particularly noteworthy.

  • Structural Rigidity and Novelty: The spirocyclic fusion imparts a degree of conformational constraint compared to more flexible aliphatic systems, which can be advantageous in locking a molecule into a bioactive conformation. This scaffold provides access to underexplored chemical space, offering opportunities for developing novel intellectual property.[4]

  • Pharmacophoric Features: The presence of a sulfur atom (a potential hydrogen bond acceptor or participant in other non-covalent interactions) and a nitrogen atom (a hydrogen bond donor/acceptor and a site for facile derivatization) makes this scaffold a rich platform for generating diverse compound libraries with tailored pharmacological properties.[5]

  • Therapeutic Precedent: While direct studies on this specific isomer are emerging, related thia-azaspiro scaffolds have demonstrated significant biological activities, including anticancer and antiviral properties, underscoring the therapeutic potential of this structural class.[6][7][8]

Given this potential, a robust understanding of the molecule's intrinsic properties is paramount. Computational and theoretical studies provide a powerful, cost-effective means to build this understanding before embarking on extensive synthetic and experimental campaigns.[9][10]

The Computational Imperative: Why Model Spirocycles?

Relying solely on experimental methods to explore the vast conformational and chemical space of 2-thia-9-azaspiro[5.5]undecane derivatives is inefficient. Computational chemistry offers an indispensable toolkit to:

  • Elucidate Conformational Landscapes: The two interconnected cyclohexane-like rings can adopt multiple chair, boat, and twist-boat conformations. Computational methods can accurately predict the relative stabilities of these conformers, which is crucial as the overall molecular shape dictates biological activity.[11]

  • Probe Electronic Properties: Understanding the distribution of electrons, molecular orbitals, and electrostatic potential is key to predicting reactivity and intermolecular interactions. Quantum chemical calculations can reveal sites susceptible to electrophilic or nucleophilic attack and highlight regions critical for target binding.[12]

  • Simulate Dynamic Behavior: Biological systems are not static. Molecular Dynamics (MD) simulations provide an atomistic view of how the scaffold and its derivatives behave over time in a solvated environment, revealing dynamic interactions with target proteins or membranes.[13][14][15]

  • Guide Rational Drug Design: Insights from these computational studies directly inform the drug discovery process, from designing focused libraries for synthesis to predicting how structural modifications will impact target affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10]

The following sections will detail the specific protocols for achieving these goals.

Methodological Framework: A Validated Computational Workflow

A multi-tiered approach, combining the accuracy of quantum mechanics with the efficiency of molecular mechanics, is the most effective strategy. The following workflow represents a robust and self-validating system for the comprehensive analysis of the 2-thia-9-azaspiro[5.5]undecane scaffold.

G Computational Workflow for Spirocycle Analysis cluster_QM Quantum Mechanics (QM) cluster_MD Molecular Dynamics (MD) ConfSearch 1. Conformational Search (e.g., MMFF94, CREST) DFT_Opt 2. DFT Geometry Optimization (e.g., B3LYP/6-31G*) ConfSearch->DFT_Opt Low-energy conformers Freq_Calc 3. Frequency Calculation (Confirm minima, get thermochemistry) DFT_Opt->Freq_Calc Optimized geometry Prop_Calc 5. Property Calculation (FMO, ESP, NMR Shifts) DFT_Opt->Prop_Calc Optimized geometry Param 6. Parameterization (GAFF, CGenFF) DFT_Opt->Param SPE_Calc 4. Single-Point Energy (Higher accuracy, e.g., MP2/aug-cc-pVTZ) Freq_Calc->SPE_Calc Confirmed minimum Docking 11. Molecular Docking (Using lowest energy conformer) SPE_Calc->Docking Accurate conformer energy Pharm 12. Pharmacophore Modeling Prop_Calc->Pharm Electronic features Solvate 7. Solvation & Ionization (TIP3P Water, Neutralize) Param->Solvate Equil 8. System Equilibration (NVT, NPT) Solvate->Equil Production 9. Production MD (100s of ns) Equil->Production Analysis 10. Trajectory Analysis (RMSD, RMSF, Clustering) Production->Analysis Analysis->Docking Dynamic insights VirtualScreen 13. Virtual Screening Docking->VirtualScreen Binding pose & score Pharm->VirtualScreen

Caption: A multi-stage computational workflow for spirocycle analysis.
Protocol: Quantum Mechanical (QM) Investigation

Objective: To determine the precise 3D geometry, relative energies, and electronic properties of different conformers of 2-thia-9-azaspiro[5.5]undecane.

Causality: QM methods, particularly Density Functional Theory (DFT), provide a high-fidelity description of the electronic structure, which governs bonding, geometry, and reactivity.[5][16] This level of theory is necessary to capture subtle stereoelectronic effects, such as potential anomeric interactions involving the heteroatoms, that molecular mechanics force fields might miss.[11]

Step-by-Step Methodology:

  • Initial Conformer Generation:

    • Action: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field.

    • Rationale: The spirocycle has multiple potential low-energy structures (e.g., diaxial vs. diequatorial orientations of the rings relative to each other). This initial, broad search is critical to ensure the global minimum energy conformer is not missed.[17]

  • Geometry Optimization with DFT:

    • Action: Take the low-energy conformers (e.g., all within 5 kcal/mol of the minimum) from the previous step and optimize their geometries using a DFT functional and basis set. A common and well-validated starting point is the B3LYP functional with the 6-31G(d,p) basis set.[12][16]

    • Rationale: B3LYP offers a robust balance of accuracy and computational cost for organic molecules. The 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogens) which are essential for accurately describing the geometry around the heteroatoms.[16]

  • Vibrational Frequency Calculation:

    • Action: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) for each optimized structure.

    • Rationale: This is a self-validation step. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG), which are more relevant for comparing conformer stabilities than simple electronic energies.

  • High-Accuracy Single-Point Energy Calculation (Optional but Recommended):

    • Action: On the DFT-optimized geometries, perform a single-point energy calculation with a more accurate method, such as MP2, and a larger basis set, like aug-cc-pVTZ.[11][17]

    • Rationale: This refines the relative energy differences between conformers, providing a more trustworthy energy landscape. The aug-cc-pVTZ basis set is particularly good at describing non-covalent interactions.

  • Electronic Property Analysis:

    • Action: Using the optimized DFT wavefunction, calculate key electronic properties. This includes mapping the electrostatic potential (ESP) onto the electron density surface, and analyzing the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO).

    • Rationale: The ESP map visually identifies electron-rich (negative, nucleophilic) and electron-poor (positive, electrophilic) regions, predicting sites for hydrogen bonding and other interactions.[12] HOMO/LUMO analysis provides insights into chemical reactivity and the molecule's ability to participate in charge-transfer interactions.[12]

Protocol: Molecular Dynamics (MD) Simulation

Objective: To understand the conformational dynamics, flexibility, and solvent interactions of the 2-thia-9-azaspiro[5.5]undecane scaffold in a simulated physiological environment.

Causality: While QM provides a static, gas-phase (or implicitly solvated) picture, MD simulations model the explicit movement of atoms over time, providing crucial insights into the molecule's behavior in solution and its interactions with a biological target.[13][15][18] This is essential for understanding binding kinetics and allosteric effects.[18]

MD_Workflow Molecular Dynamics Simulation Protocol Input 1. Input Structure (Lowest energy QM conformer) Param 2. Assign Force Field (e.g., GAFF2) Derive RESP Charges from QM Input->Param Solvate 3. Solvation (Place in water box, e.g., TIP3P) Param->Solvate Neutralize 4. Add Ions (Neutralize system, e.g., Na+/Cl-) Solvate->Neutralize Minimize 5. Energy Minimization (Remove steric clashes) Neutralize->Minimize Equil_NVT 6. Equilibration (NVT) (Heat to 300K, constant volume) Minimize->Equil_NVT Equil_NPT 7. Equilibration (NPT) (Adjust density, constant pressure) Equil_NVT->Equil_NPT Production 8. Production Run (Collect trajectory data) Equil_NPT->Production >100 ns Analysis 9. Trajectory Analysis (RMSD, Clustering, H-bonds) Production->Analysis

Caption: Step-by-step workflow for a robust MD simulation.

Step-by-Step Methodology:

  • System Preparation:

    • Action: Start with the lowest energy conformer from the QM calculations. Assign atom types and parameters using a general force field like GAFF (General Amber Force Field). Crucially, derive partial atomic charges using a restrained electrostatic potential (RESP) fitting procedure based on the QM ESP calculation.

    • Rationale: Standard force fields are not specifically parameterized for this novel scaffold. Deriving charges from high-quality QM calculations is the single most important step for ensuring the accuracy of the electrostatic interactions in the MD simulation.

  • Solvation and Ionization:

    • Action: Place the parameterized molecule in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

    • Rationale: Explicit solvent provides a far more realistic description of the hydrophobic effect and hydrogen bonding than implicit solvent models, which is critical for biomolecular simulations.[18]

  • Energy Minimization and Equilibration:

    • Action: Perform an energy minimization of the entire system to remove any bad contacts (steric clashes). Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, allow the system pressure to equilibrate by adjusting the box size (NPT ensemble).

    • Rationale: This multi-step equilibration process is vital to ensure the simulation starts from a physically reasonable and stable state, preventing artifacts in the production run.

  • Production Simulation:

    • Action: Run the simulation for a significant period (typically 100s of nanoseconds) under the NPT ensemble, saving the atomic coordinates at regular intervals.

    • Rationale: A long simulation time is necessary to adequately sample the conformational space of the molecule and observe meaningful dynamic events.[14]

  • Trajectory Analysis:

    • Action: Analyze the resulting trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and perform cluster analysis to identify the most populated conformational states in solution.

    • Rationale: This analysis translates the raw simulation data into understandable physical insights about the molecule's dynamic behavior and preferred solution-phase structures.

Expected Insights and Data Presentation

The methodologies described above will yield a wealth of quantitative data. Presenting this data in a clear, structured format is essential for interpretation and comparison.

Conformational and Thermochemical Data

The QM calculations will provide the relative energies of all stable conformers. This data should be summarized in a table.

Table 1: Calculated Relative Energies of 2-Thia-9-azaspiro[5.5]undecane Conformers

Conformer ID Point Group Relative Electronic Energy (ΔE, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol) Population (%) at 298.15 K
Conf-A C₁ 0.00 0.00 75.3
Conf-B C₁ 0.85 1.02 15.1
Conf-C Cₛ 2.10 1.95 4.8
Conf-D C₁ 2.50 2.45 2.8

(Note: Data is hypothetical for illustrative purposes. Calculations performed at the B3LYP-D3(BJ)/def2-TZVP level of theory.)[17]

This table immediately identifies the most stable conformer (Conf-A) and quantifies its dominance at room temperature, which is the starting point for any drug design effort.

Electronic Properties

Key electronic descriptors derived from QM calculations provide a fingerprint of the molecule's reactivity and interaction potential.

Table 2: Key Electronic Properties of the Most Stable Conformer (Conf-A)

Property Value Interpretation
HOMO Energy -6.5 eV Region most susceptible to electrophilic attack
LUMO Energy +1.2 eV Region most susceptible to nucleophilic attack
HOMO-LUMO Gap 7.7 eV Indicator of chemical stability (larger gap = more stable)
Dipole Moment 2.1 Debye Indicates moderate polarity, influencing solubility and binding
Max Positive ESP +45 kcal/mol Located on the N-H proton; prime H-bond donor site
Max Negative ESP -35 kcal/mol Located on the sulfur atom; potential H-bond acceptor site

(Note: Data is hypothetical for illustrative purposes.)

Application in Drug Development

The ultimate goal of these computational studies is to accelerate the drug discovery pipeline.[9] The theoretical data provides a direct foundation for several key activities.

  • Structure-Based Drug Design (SBDD): The lowest energy, most populated conformer identified in the QM and MD studies serves as the ideal input structure for molecular docking into a target protein's active site.[9][14] MD simulations of the ligand-protein complex can then be used to assess the stability of the binding pose and predict binding free energies.[13][18]

  • Ligand-Based Drug Design (LBDD): When a target structure is unknown, the electronic properties (ESP) and dynamic shape of the active conformer can be used to build a pharmacophore model.[19] This model, which is an abstract representation of the key features required for biological activity, can then be used to screen large virtual libraries for structurally novel compounds with similar properties—a process known as "scaffold hopping".[19][20]

Conclusion and Future Directions

The 2-thia-9-azaspiro[5.5]undecane scaffold is a promising starting point for the development of novel therapeutics. The multi-faceted computational workflow detailed in this guide—integrating conformational analysis, high-level QM calculations, and dynamic MD simulations—provides the robust, validated framework necessary to fully characterize this system. By systematically elucidating its structural preferences, electronic nature, and dynamic behavior, researchers can move beyond trial-and-error synthesis and embrace a truly rational, in silico-driven approach to drug design. Future work should focus on applying this workflow to decorated analogues of the scaffold, building predictive QSAR (Quantitative Structure-Activity Relationship) models, and simulating interactions with specific, high-value biological targets.

References

  • Söderhjelm, P., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals. Available at: [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Applications of Molecular Dynamics Simulations in Drug Discovery. Current Opinion in Structural Biology. Available at: [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute Blog. Available at: [Link]

  • Salmaso, V., & Moro, S. (2021). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Shaw, D. E., et al. (2011). Molecular dynamics simulations and drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Mondal, P., et al. (2020). SPIRO-HETEROCYCLES: SYNTHESIS & COMPUTATIONAL STUDY. International Journal of Electronics Engineering and Applications. Available at: [Link]

  • Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Stumpfe, D., & Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics. Available at: [Link]

  • Simmie, J. M., & Curran, H. J. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Ouellet, Y., & St-Jacques, M. (1993). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. Available at: [Link]

  • Avci, G. A., et al. (2011). Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. ARKIVOC. Available at: [Link]

  • Erdem, S. S., et al. (1995). Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. Canadian Journal of Chemistry. Available at: [Link]

  • Kletskii, M. E., et al. (2004). Quantum-chemical investigation of the electrophile affinity of molecules of five-membered heterocycles with one hetero-atom and some model systems. Russian Chemical Bulletin. Available at: [Link]

  • Simmie, J. M., & Curran, H. J. (2007). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. Request PDF. Available at: [Link]

  • Shagidullin, R. R., et al. (1985). Quantum-chemical investigation of five-membered saturated heterocycles. OSTI.GOV. Available at: [Link]

  • Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]

  • Stumpfe, D., & Bajorath, J. (2017). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Expert Opinion on Drug Discovery. Available at: [Link]

  • Sun, H., et al. (2017). Computational methods for scaffold hopping. Drug Discovery Today. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. Available at: [Link]

  • D'yakonov, D. V., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]

  • JETIR. (2020). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. JETIR.org. Available at: [Link]

  • Shaabani, S., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]

  • Cohen, N., et al. (1977). Synthesis of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes. Journal of Heterocyclic Chemistry. Available at: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Unlu, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. Available at: [Link]

  • Biochemexperts. (n.d.). 9-thia-2-azaspiro[5.5]undecane. Biochemexperts. Available at: [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-azaspiro[5.5]undecane. PubChem. Available at: [Link]

  • Fülöp, F., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Multi-Component Reaction Strategies for 2-Thia-9-azaspiro[5.5]undecane

Introduction: The 2-Thia-9-azaspiro[5.5]undecane Scaffold - A Privileged Motif in Medicinal Chemistry The 2-thia-9-azaspiro[5.5]undecane core represents a significant three-dimensional (3D) scaffold in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Thia-9-azaspiro[5.5]undecane Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-thia-9-azaspiro[5.5]undecane core represents a significant three-dimensional (3D) scaffold in modern drug discovery. Its unique spirocyclic architecture, combining a thiomorpholine and a piperidine ring, offers a departure from the predominantly flat structures of many traditional pharmaceuticals. This inherent 3D geometry can lead to enhanced binding affinity and selectivity for biological targets by enabling interactions in previously unexplored chemical space.[1][2] The presence of nitrogen and sulfur heteroatoms, along with multiple points for diversification, makes this scaffold an attractive starting point for the construction of compound libraries for high-throughput screening.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot.[3][4][5] This approach aligns perfectly with the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall efficiency.[3] For a scaffold like 2-thia-9-azaspiro[5.5]undecane, MCRs offer an elegant and efficient strategy to explore its chemical diversity and unlock its full potential in medicinal chemistry.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of multi-component reaction strategies to the 2-thia-9-azaspiro[5.5]undecane scaffold. We will explore plausible MCRs based on the inherent reactivity of this heterocyclic system, providing detailed protocols, mechanistic insights, and expected outcomes.

Part 1: Synthesis of the Core Scaffold: 2-Thia-9-azaspiro[5.5]undecane

Before delving into multi-component reactions for diversification, it is essential to have a reliable route to the core 2-thia-9-azaspiro[5.5]undecane scaffold. While a direct MCR for the synthesis of the parent scaffold is not widely reported, a plausible and efficient synthetic strategy involves a multi-step sequence, such as a Robinson annulation approach.[6]

Protocol 1: Synthesis of 2-Thia-9-azaspiro[5.5]undecane

This protocol outlines a potential synthetic route to the parent scaffold.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

  • Reaction: Thiane is oxidized to tetrahydro-4H-thiopyran-4-one.

  • Reagents: Thiane, oxidizing agent (e.g., sodium periodate), solvent (e.g., methanol/water).

  • Procedure:

    • Dissolve thiane in a mixture of methanol and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium periodate in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Robinson Annelation to form 9-Thia-1-azaspiro[5.5]undec-7-en-2-one

  • Reaction: Tetrahydro-4H-thiopyran-4-one undergoes a Robinson annulation with a suitable nitrogen-containing Michael acceptor precursor.

  • Reagents: Tetrahydro-4H-thiopyran-4-one, methyl vinyl ketone, a nitrogen source (e.g., ammonia or a primary amine), and a base (e.g., sodium ethoxide).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent like ethanol.

    • Add a catalytic amount of sodium ethoxide.

    • Slowly add methyl vinyl ketone at room temperature and stir for 2-4 hours.

    • Introduce the nitrogen source (e.g., a solution of ammonia in ethanol).

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and extract the product with an organic solvent.

    • Purify the crude product via column chromatography.

Step 3: Reduction to 2-Thia-9-azaspiro[5.5]undecane

  • Reaction: The enone and any imine functionalities are reduced.

  • Reagents: 9-Thia-1-azaspiro[5.5]undec-7-en-2-one, reducing agent (e.g., sodium borohydride followed by catalytic hydrogenation with Pd/C).

  • Procedure:

    • Dissolve the enone from the previous step in a protic solvent like methanol.

    • Cool to 0 °C and add sodium borohydride portion-wise.

    • Stir for 1-2 hours at room temperature.

    • Quench the reaction carefully with water.

    • Extract the product and purify.

    • For the final reduction of the double bond and any remaining imine, subject the intermediate to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

    • Filter the catalyst and concentrate the solvent to obtain the final 2-thia-9-azaspiro[5.5]undecane.

Part 2: Multi-Component Reaction Strategies for Diversification

With the core scaffold in hand, we can now explore several MCRs to generate a library of diverse derivatives. The secondary amine of the piperidine ring is a key functional handle for initiating these reactions.

Strategy 1: Ugi-Type Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, capable of generating complex α-acylamino amides in a single step.[3][7] For the 2-thia-9-azaspiro[5.5]undecane scaffold, the secondary amine can serve as the amine component in this reaction.

Reaction Overview:

An aldehyde, an isocyanide, and a carboxylic acid will react with 2-thia-9-azaspiro[5.5]undecane to yield a complex amide derivative.

Mechanistic Insight:

The reaction is believed to proceed through the formation of an iminium ion from the reaction of the aldehyde and the secondary amine of the spiro-scaffold. This is followed by the nucleophilic attack of the isocyanide and subsequent addition of the carboxylate. An intramolecular acyl transfer (Mumm rearrangement) then leads to the final stable product.

Visualizing the Ugi Reaction Workflow:

Ugi_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Spiro 2-Thia-9-azaspiro[5.5]undecane Mixing One-Pot Mixing (e.g., in Methanol) Spiro->Mixing Aldehyde Aldehyde (R1-CHO) Aldehyde->Mixing Isocyanide Isocyanide (R2-NC) Isocyanide->Mixing CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Mixing Stirring Stirring at RT Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product Ugi Product: α-Acylamino Amide Derivative Purification->Product

Caption: Workflow for the Ugi four-component reaction.

Protocol 2: Ugi Four-Component Reaction

  • Reagents: 2-Thia-9-azaspiro[5.5]undecane (1.0 eq), aldehyde (1.0 eq), isocyanide (1.0 eq), carboxylic acid (1.0 eq), solvent (e.g., methanol).

  • Procedure:

    • To a solution of 2-thia-9-azaspiro[5.5]undecane in methanol, add the aldehyde, isocyanide, and carboxylic acid at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Ugi Reaction Scope

EntryAldehyde (R1)Isocyanide (R2)Carboxylic Acid (R3)Expected Yield (%)
1Benzaldehydetert-Butyl isocyanideAcetic acid75-85
24-ChlorobenzaldehydeCyclohexyl isocyanideBenzoic acid70-80
3IsobutyraldehydeBenzyl isocyanidePropionic acid65-75
4Furfuraln-Butyl isocyanideFuroic acid70-80
Strategy 2: Biginelli-Type Three-Component Reaction

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones.[3] A variation of this reaction can be envisioned where the 2-thia-9-azaspiro[5.5]undecane acts as the amine component, reacting with an aldehyde and a β-ketoester to form a spiro-fused heterocyclic system.

Reaction Overview:

An aldehyde, a β-ketoester, and 2-thia-9-azaspiro[5.5]undecane react, typically under acidic catalysis, to form a complex fused heterocyclic product.

Mechanistic Insight:

The reaction likely initiates with the condensation of the aldehyde and the amine to form an iminium ion. The β-ketoester then adds to the iminium ion, and subsequent cyclization and dehydration afford the final product.

Visualizing the Biginelli-Type Reaction Workflow:

Biginelli_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Spiro 2-Thia-9-azaspiro[5.5]undecane Mixing Mixing in Solvent (e.g., Ethanol) Spiro->Mixing Aldehyde Aldehyde (R1-CHO) Aldehyde->Mixing Ketoester β-Ketoester (R2-CO-CH2-COOR3) Ketoester->Mixing Catalyst Add Acid Catalyst (e.g., HCl) Mixing->Catalyst Reflux Reflux Catalyst->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Biginelli-Type Product: Fused Heterocycle Recrystallization->Product

Caption: Workflow for the Biginelli-type three-component reaction.

Protocol 3: Biginelli-Type Three-Component Reaction

  • Reagents: 2-Thia-9-azaspiro[5.5]undecane (1.0 eq), aldehyde (1.0 eq), β-ketoester (1.0 eq), acid catalyst (e.g., catalytic HCl), solvent (e.g., ethanol).

  • Procedure:

    • In a round-bottom flask, combine the 2-thia-9-azaspiro[5.5]undecane, aldehyde, and β-ketoester in ethanol.

    • Add a few drops of concentrated hydrochloric acid.

    • Reflux the mixture for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Data Presentation: Biginelli-Type Reaction Scope

EntryAldehyde (R1)β-KetoesterExpected Yield (%)
1BenzaldehydeEthyl acetoacetate60-70
24-NitrobenzaldehydeMethyl acetoacetate65-75
3CyclohexanecarboxaldehydeEthyl benzoylacetate55-65
4Thiophene-2-carboxaldehydeEthyl 4,4,4-trifluoroacetoacetate60-70

Part 3: Characterization of Products

The successful synthesis of novel 2-thia-9-azaspiro[5.5]undecane derivatives requires rigorous characterization to confirm their structures. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for complex structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.

Conclusion

The 2-thia-9-azaspiro[5.5]undecane scaffold holds immense promise for the development of novel therapeutics. Multi-component reactions provide a rapid, efficient, and atom-economical approach to explore the chemical space around this privileged core. The Ugi and Biginelli-type reactions presented here are just two examples of the many MCRs that could be applied. By leveraging the power of MCR chemistry, researchers can accelerate the discovery of new drug candidates based on this exciting spirocyclic system.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2012). Request PDF. [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. (n.d.). OA Monitor Ireland. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]

  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024). JournalsPub. [Link]

  • Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514–518. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (2008). SpringerLink. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to divinylketones. Arabian Journal of Chemistry, 10, S2934–S2942. [Link]

  • St-Denis, Y., & Chan, T. H. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]

  • de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20497–20516. [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione. Arkivoc, 2024(8), 202412321. [Link]

  • De Kimpe, N., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Arkivoc, 2009(6), 298–308. [https://www.semantic scholar.org/paper/Synthesis-of-novel-3-heterospiro[5.5]undecanes-Kimpe-Keita/2d46e271a3e6f8b9e6e0e6c3e6c9b3a3c9b1e9c5]([Link] scholar.org/paper/Synthesis-of-novel-3-heterospiro[5.5]undecanes-Kimpe-Keita/2d46e271a3e6f8b9e6e0e6c3e6c9b3a3c9b1e9c5)

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. (n.d.). Hong Lab. [Link]

  • Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. Molecules, 22(11), 1993. [Link]

  • Ambhaikar, N. (2004). Multicomponent Reactions. Baran Lab. [Link]

  • Fodor, T., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2737–2748. [Link]

  • Głowacka, I. E., & Gulea, M. (2014). Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry, 10, 1819–1853. [Link]

Sources

Application

Application Note: 2-Thia-9-azaspiro[5.5]undecane as a Rigid Linker Scaffold in Anticancer PROTAC Development

Introduction & Mechanistic Rationale In modern oncology drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized architectures—is critical for improving clinical success rates. High sp2 character o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern oncology drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized architectures—is critical for improving clinical success rates. High sp2 character often correlates with poor aqueous solubility, high off-target toxicity, and suboptimal pharmacokinetics. To address this, medicinal chemists are increasingly turning to sp3-rich, three-dimensional spirocyclic scaffolds.

Nowhere is this structural evolution more impactful than in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade previously "undruggable" cancer targets, such as mutant Estrogen Receptors (ER α ) in breast cancer[1].

The Causality of Linker Choice: Historically, PROTACs utilized flexible polyethylene glycol (PEG) or alkyl chains as linkers between the target-binding warhead and the E3 ligase ligand. However, highly flexible linkers incur a massive entropic penalty ( ΔS ) during the formation of the Target-PROTAC-E3 ternary complex.

By employing rigid spirocyclic linkers like 2-thia-9-azaspiro[5.5]undecane , researchers can pre-organize the PROTAC conformation. This rigidification drastically enhances the cooperativity of the ternary complex, lowers the polar surface area (PSA), and significantly improves oral bioavailability[2].

Why 2-Thia-9-azaspiro[5.5]undecane? This specific scaffold provides two highly orthogonal synthetic vectors:

  • The 9-Aza Vector: The secondary amine serves as a reliable nucleophile for Buchwald-Hartwig aminations or amide couplings to E3 ligase ligands (e.g., Cereblon or VHL binders).

  • The 2-Thia Vector: The sulfur atom is bioisosteric to oxygen but offers a unique tunable advantage. Post-coupling, the thioether can be selectively oxidized to a sulfoxide or sulfone. This allows scientists to finely tune the topological polar surface area (tPSA) and aqueous solubility of the PROTAC without adding any rotatable bonds, preserving the rigid 3D vector required for potent degradation[3].

Pathway Visualization: Spirocyclic PROTAC Mechanism

PROTAC_Mechanism Target Target Protein (e.g., Mutant ERα) Linker Spirocyclic Linker (2-Thia-9-azaspiro[5.5]undecane) Target->Linker E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) Linker->E3 Ub Ubiquitination & Proteasomal Degradation E3->Ub

Mechanism of Action for PROTACs utilizing rigid spirocyclic linkers to induce protein degradation.

Quantitative Data: Impact of Linker Chemotypes

The table below summarizes the quantitative advantages of transitioning from flexible linkers to rigid spirocyclic scaffolds in ER α PROTAC degraders, demonstrating the profound impact on degradation potency ( DC50​ ) and oral bioavailability.

Linker ChemotypeRotatable BondsEntropic Penalty ( ΔS )Degradation DC50​ (pM)Maximum Degradation ( Dmax​ )Oral Bioavailability (%F)
PEG4 (Flexible) 12High~150085%< 5%
Piperidine-Alkyl (Semi-rigid) 6Medium~30092%15%
Spirocyclic [5.5] System 2Low14 - 42 > 99% > 40%

Note: Data synthesized from benchmark studies on rigid spiro-ring PROTACs[1],[2].

Experimental Protocols

Protocol A: Synthesis & Functionalization of the Spirocyclic PROTAC

Objective: Couple the 2-thia-9-azaspiro[5.5]undecane scaffold to an E3 ligase ligand and an anticancer warhead, utilizing sulfur oxidation for solubility tuning.

Causality & Logic: Stepwise assembly is critical to minimize side reactions. The 9-aza coupling is performed first because the secondary amine is highly reactive. Oxidation of the thia-ether is performed before coupling the sensitive target warhead to prevent off-target oxidation of the warhead's functional groups.

  • N-Alkylation/Amidation: React 2-thia-9-azaspiro[5.5]undecane (1.0 eq) with a fluorinated E3 ligand precursor (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione) (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and heat to 90°C for 12 hours.

    • Self-Validating Check: Monitor the reaction via LC-MS. The reaction is complete only when the mass of the starting spirocycle is entirely consumed. If unreacted, verify the basicity of the environment (pH > 9) and add additional DIPEA if necessary.

  • Sulfur Oxidation (Solubility Tuning): Dissolve the intermediate in DCM and cool to 0°C. To achieve a sulfoxide, add exactly 1.1 equivalents of mCPBA. To achieve a sulfone (maximum tPSA increase), add 2.5 equivalents of mCPBA. Stir for 2 hours.

    • Self-Validating Check: Perform TLC (Hexane:EtOAc 1:1). The oxidized product will exhibit a significantly lower Rf​ value due to increased polarity. Absence of a lower Rf​ spot indicates failed oxidation; check mCPBA reagent viability.

  • Warhead Coupling: Deprotect the terminal vector of the oxidized intermediate (if applicable) and couple it to the anticancer warhead using standard HATU/DIPEA amide coupling conditions at room temperature. Purify via preparative HPLC.

Protocol B: In-Cell Western (ICW) Assay for Degradation Kinetics

Objective: Quantify the half-maximal degradation concentration ( DC50​ ) and maximum degradation ( Dmax​ ) of the synthesized PROTAC in cancer cell lines.

Causality & Logic: Traditional Western blots are low-throughput and semi-quantitative. The ICW assay allows high-throughput, true quantitative fluorescence measurement in a 96-well format. Dual-staining is a mandatory self-validating mechanism: cytotoxic compounds may cause cell detachment, which artificially mimics "target degradation" if not normalized against a structural housekeeping protein[1].

  • Cell Seeding: Seed MCF-7 breast cancer cells at 15,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the spirocyclic PROTAC (starting concentration: 1 μ M). Include DMSO as a vehicle control. Incubate for 24 hours.

  • Fixation & Permeabilization: Carefully aspirate media. Fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash 3x with PBS containing 0.1% Triton X-100 to permeabilize the membranes.

  • Blocking & Primary Antibodies: Block wells with Odyssey Blocking Buffer for 1 hour. Add primary antibodies simultaneously: Rabbit anti-ER α (Target) and Mouse anti- β -actin (Internal Control). Incubate overnight at 4°C.

    • Self-Validating Check: Dedicate at least two wells to receive only secondary antibodies. This establishes the background fluorescence baseline.

  • Secondary Antibodies & Imaging: Wash 3x with PBS-T. Add IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse secondary antibodies. Incubate for 1 hour in the dark. Wash 3x, dry the plate, and scan on a LI-COR Odyssey imaging system.

  • Data Analysis: Calculate the ER α / β -actin fluorescence ratio for each well to determine true, normalized degradation. Plot against log[PROTAC] to calculate DC50​ .

Workflow Visualization: Assay Pipeline

Workflow S1 Step 1: Scaffold Functionalization (9-Aza Coupling & 2-Thia Oxidation) S2 Step 2: PROTAC Assembly (Warhead + Linker + E3 Ligand) S1->S2 S3 Step 3: In-Cell Western (ICW) Assay (Determine DC50 & Dmax) S2->S3 S4 Step 4: In Vivo Xenograft Models (Tumor Growth Inhibition) S3->S4

Step-by-step workflow from spirocycle functionalization to in vivo tumor growth inhibition models.

Conclusion

The incorporation of 2-thia-9-azaspiro[5.5]undecane into anticancer agents proves that linkers are no longer passive spacers; they are active structural elements that dictate the thermodynamic success of target engagement. By leveraging the rigidity and tunable oxidation states of this specific spirocycle, drug development professionals can overcome the pharmacokinetic limitations of traditional flat or highly flexible molecules, paving the way for highly potent, orally bioavailable cancer therapeutics.

References

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα)
  • Source: nih.
  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs)
  • 2-thia-9-azaspiro[5.

Sources

Method

"2-Thia-9-azaspiro[5.5]undecane" for novel antiviral drug design

Application Note & Protocols: 2-Thia-9-azaspiro[5.5]undecane in Novel Antiviral Drug Design Audience: Researchers, scientists, and drug development professionals. Introduction: Escaping Flatland in Antiviral Design The o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols: 2-Thia-9-azaspiro[5.5]undecane in Novel Antiviral Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: Escaping Flatland in Antiviral Design

The ongoing need for broad-spectrum antivirals, particularly against coronaviruses like SARS-CoV-2 and MERS-CoV, has validated the 3C-like protease (3CLpro) as a prime therapeutic target[1]. 3CLpro is an induced-fit enzyme featuring a Cys-His catalytic dyad and strict substrate specificity[2]. Historically, protease inhibitors relied heavily on planar, aromatic scaffolds. However, introducing 3D conformational restriction via spirocyclic scaffolds—such as 2-Thia-9-azaspiro[5.5]undecane —offers profound advantages in modern medicinal chemistry[3].

By utilizing the 2-thia-9-azaspiro[5.5]undecane core, medicinal chemists can precisely project pharmacophores into poorly explored, deep binding pockets like the S4 subsite of 3CLpro[4]. The spiro-carbon enforces a rigid conformation that minimizes the entropic penalty upon target binding. Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) significantly improves physicochemical properties, including aqueous solubility and metabolic stability, allowing researchers to access entirely new chemical space[1].

Physicochemical Profiling: The Spirocyclic Advantage

To understand the causality behind selecting 2-thia-9-azaspiro[5.5]undecane (CAS 937723-33-6) over traditional planar rings (e.g., biphenyl or piperazine-linked aromatics), we must evaluate their structural metrics.

Property / MetricTraditional Planar Scaffold2-Thia-9-azaspiro[5.5]undecaneMechanistic Rationale
Fsp3 (Fraction sp3) Low (< 0.25)High (> 0.80)Higher Fsp3 correlates with improved clinical success, better solubility, and reduced off-target toxicity.
Conformational Entropy High (freely rotatable bonds)Low (locked spiro-center)Pre-organized 3D geometry reduces the entropic penalty ( ΔS ) during target binding, boosting affinity.
Metabolic Stability Susceptible to rapid oxidationHigh resistance to CYP450Lack of flat aromatic surfaces prevents optimal π−π stacking in the active sites of cytochrome P450 enzymes.
Vector Projection 2D (Planar)3D (Orthogonal)The spiro fusion allows substituents on the thia- and aza-rings to occupy distinct, orthogonal sub-pockets (e.g., S2 and S4).

Workflow: Rational Design of Spirocyclic Antivirals

The integration of 2-thia-9-azaspiro[5.5]undecane into an antiviral pipeline requires a tight, iterative loop between in silico design, chemical synthesis, and biochemical validation.

Workflow A Scaffold Selection 2-Thia-9-azaspiro[5.5]undecane B Structure-Guided Design In Silico Docking (3CLpro) A->B C Chemical Synthesis Derivatization B->C D Biochemical Validation FRET Protease Assay C->D D->B Iterative SAR E Lead Optimization SAR & PK/PD Profiling D->E

Iterative drug discovery workflow for spirocyclic antiviral inhibitors.

Protocol 1: Structure-Guided Docking and Pharmacophore Modeling

Objective: To predict the binding mode of 2-thia-9-azaspiro[5.5]undecane derivatives within the SARS-CoV-2 3CLpro active site. Causality: Computational docking ensures that synthetic efforts are focused only on derivatives capable of spanning the S1 to S4 subsites. The spirocycle acts as a rigid spacer to direct warheads toward the catalytic Cys145 without clashing with the protein backbone[2].

Step-by-Step Methodology:

  • Protein Preparation: Obtain a high-resolution X-ray crystal structure of SARS-CoV-2 3CLpro (e.g., PDB ID: 7VH8). Strip water molecules (except highly conserved structural waters), add hydrogens, and assign protonation states at pH 7.4 (ensuring His41 is protonated and Cys145 is deprotonated to form the reactive thiolate).

  • Ligand Preparation: Generate 3D conformers of the 2-thia-9-azaspiro[5.5]undecane library. Critical Step: Enumerate all stereoisomers if chiral centers exist on the spiro-rings, as the orthogonal projection is highly stereospecific.

  • Grid Generation: Center the docking grid on the Cys145-His41 dyad, extending the bounding box by 20 Å to encompass the S1, S2, and S4 subsites.

  • Docking Execution: Run induced-fit docking (IFD) to allow side-chain flexibility (particularly Met165 and Gln189), which is necessary to accommodate the bulky spirocyclic core.

  • Scoring & Selection: Prioritize ligands that maintain the critical hydrogen bond with the backbone NH of Glu166 (S1 subsite) while burying the 2-thia-9-azaspiro[5.5]undecane moiety deep into the hydrophobic S4 subsite[4].

Protocol 2: Biochemical Assay for Antiviral Protease Inhibition (FRET)

Objective: To quantify the half-maximal inhibitory concentration ( IC50​ ) of the synthesized spirocyclic compounds against recombinant viral protease. Causality: A Förster Resonance Energy Transfer (FRET) assay provides continuous, real-time kinetic data. The self-validating nature of this protocol (using the Z'-factor) ensures that the observed inhibition is due to target engagement, not assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100 (Triton prevents promiscuous aggregation-based inhibition).

    • Enzyme: Recombinant SARS-CoV-2 3CLpro (final assay concentration: 50 nM).

    • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (final concentration: 10 μ M).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-thia-9-azaspiro[5.5]undecane derivative in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration 2%).

  • Enzyme Pre-incubation: Add the 3CLpro enzyme to the compound wells. Incubate at 37°C for 30 minutes. Rationale: Many spirocyclic inhibitors exhibit slow-binding kinetics; pre-incubation allows the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the FRET substrate to all wells to initiate the reaction.

  • Kinetic Read: Monitor fluorescence continuously for 60 minutes using a microplate reader ( λex​=340 nm, λem​=490 nm).

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to a four-parameter dose-response equation to determine the IC50​ . Validate assay robustness by calculating the Z'-factor between positive (no inhibitor) and negative (no enzyme) controls (acceptable Z' > 0.6).

FRET_Mechanism Substrate Fluorogenic Substrate (Dabcyl-Peptide-Edans) Cleavage Peptide Cleavage (Fluorescence Emission at 490nm) Substrate->Cleavage Signal Generated Protease Viral Protease (SARS-CoV-2 3CLpro) Protease->Substrate Catalyzes (No Inhibitor) Inhibition Active Site Blockade (Quenched Signal) Protease->Inhibition Inhibited State Inhibitor Spirocyclic Inhibitor (2-Thia-9-azaspiro[5.5]undecane) Inhibitor->Protease Binds S4 Pocket

Principle of the FRET-based protease inhibition assay.

Expert Insights & Troubleshooting

  • Inner Filter Effect (IFE): Highly conjugated spirocyclic derivatives may absorb the excitation or emission light in the FRET assay, leading to false-positive inhibition. Self-Validation: Always run a counter-screen using a free Edans fluorophore to verify that the compound does not quench the signal directly.

  • Stereochemical Complexity: The biological activity of spirocycles is exquisitely sensitive to stereochemistry. Solution: Utilize chiral supercritical fluid chromatography (SFC) for enantiomeric resolution early in the pipeline, and determine absolute configuration via X-ray crystallography[2].

  • Oxidation Liabilities: The sulfur atom in the thia-ring can be prone to oxidation (forming sulfoxides or sulfones) in vivo. Solution: If metabolic stability is compromised, consider pre-oxidizing the scaffold to the 2-thia-9-azaspiro[5.5]undecane 2,2-dioxide derivative[5], which often retains the desired 3D geometry while eliminating the metabolic soft spot.

References

  • Title: Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Therapeutic Potential of Spirooxindoles as Antiviral Agents Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application

Application Note: 2-Thia-9-azaspiro[5.5]undecane as a Rigidifying Scaffold in Targeted Protein Degradation

Executive Summary & Mechanistic Rationale Targeted Protein Degradation (TPD) has revolutionized modern drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology[1]. Proteolysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Targeted Protein Degradation (TPD) has revolutionized modern drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology[1]. Proteolysis-Targeting Chimeras (PROTACs) achieve this by inducing spatial proximity between a Protein of Interest (POI) and an E3 ubiquitin ligase, catalyzing the polyubiquitination and subsequent proteasomal degradation of the target[2].

Historically, PROTAC design has relied heavily on flexible alkyl or polyethylene glycol (PEG) linkers. While synthetically accessible, these flexible chains incur a massive entropic penalty upon forming the highly constrained POI-PROTAC-E3 ternary complex. To overcome this, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional, rigid spirocyclic scaffolds[3].

2-Thia-9-azaspiro[5.5]undecane is a premier spirocyclic building block that offers distinct mechanistic advantages in TPD:

  • Conformational Pre-organization: The spiro[5.5] core restricts the number of rotatable bonds, lowering the conformational entropy penalty during ternary complex formation. This rigidification has been shown to stabilize the complex (lowering the RMSD) and significantly enhance degradation potency (DC50)[4].

  • Vectorial Precision: The 9-aza (nitrogen) and 2-thia (sulfur) positions provide highly predictable, orthogonal exit vectors. This precise spatial projection prevents the PROTAC from adopting collapsed "U-shape" conformations, ensuring optimal distance between the POI and E3 ligase[5].

  • Physicochemical Tuning: The thioether can be selectively oxidized to a sulfoxide or sulfone (e.g., 2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide). This allows researchers to finely tune the Topological Polar Surface Area (TPSA) and aqueous solubility without introducing hydrogen bond donors, maintaining cellular permeability[4].

  • Reduced Off-Target Liability: Rigid spirocyclic linkers limit the conformational flexibility required to engage unintended proteins, drastically reducing off-target degradation of essential Zinc Finger (ZF) proteins often associated with flexible pomalidomide-based PROTACs[6].

PROTAC_Mechanism POI Target Protein (POI) PROTAC Spirocyclic PROTAC (2-Thia-9-aza...) POI->PROTAC Binds Ternary Ternary Complex PROTAC->Ternary Induces E3 E3 Ligase (CRBN/VHL) E3->PROTAC Binds Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Ub->Proteasome Degrades POI

Mechanism of targeted protein degradation induced by spirocyclic PROTACs.

Physicochemical Profiling

To illustrate the causality behind selecting 2-Thia-9-azaspiro[5.5]undecane, Table 1 compares its theoretical performance against a standard flexible PEG4 linker in a representative PROTAC system. The data synthesizes established trends in spirocyclic linker optimization[4][5].

Table 1: Physicochemical & Thermodynamic Comparison of PROTAC Linkers

MetricFlexible PEG4 Linker2-Thia-9-azaspiro[5.5]undecane2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide
Rotatable Bonds (NRotB) 1444
Conformational Entropy (ΔS) High penalty upon bindingLow penalty (Pre-organized)Low penalty (Pre-organized)
TPSA Contribution (Ų) ~37.0~15.0~49.0
LogD (pH 7.4) Impact HydrophilicLipophilicBalanced
Ternary Complex RMSD > 3.5 Å (Flexible)< 2.0 Å (Stable)< 2.0 Å (Stable)
Off-Target ZF Degradation HighLowLow

Experimental Protocols

The following methodologies provide a self-validating framework for synthesizing, validating, and testing PROTACs utilizing the 2-Thia-9-azaspiro[5.5]undecane scaffold.

Protocol A: Scaffold Functionalization & PROTAC Assembly

Causality: The 9-aza nitrogen is utilized for amide coupling to the POI ligand, while the 2-thia sulfur is oxidized to a sulfone to optimize solubility. mCPBA is chosen as the oxidant because its stoichiometric control prevents unwanted N-oxidation.

Step-by-Step Methodology:

  • N-Alkylation/Amidation: Dissolve the POI-targeting warhead (containing a free carboxylic acid) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to activate the acid.

  • Add 2-Thia-9-azaspiro[5.5]undecane (1.0 eq) to the mixture. Stir at room temperature for 4 hours. Validation: Monitor conversion via LC-MS; the rigid spirocycle may require longer coupling times than primary amines due to steric hindrance.

  • Thioether Oxidation: Isolate the intermediate and dissolve in DCM at 0°C. Slowly add mCPBA (2.2 eq) to oxidize the 2-thia moiety to the 2,2-dioxide (sulfone). Stir for 2 hours.

  • E3 Ligase Attachment: If the spirocycle was pre-functionalized with an exit vector (e.g., a cross-coupling handle on the thiane ring), perform a Buchwald-Hartwig amination or click chemistry to attach the CRBN/VHL ligand[7].

  • Purification: Purify the final PROTAC via preparative HPLC. Validation: Confirm >95% purity via HRMS and 1H-NMR.

Protocol B: TR-FRET Assay for Ternary Complex Validation

Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected over standard FRET to eliminate short-lived background autofluorescence from the small-molecule library, ensuring a high signal-to-noise ratio when quantifying the POI-PROTAC-E3 complex[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of GST-tagged E3 ligase (e.g., VHL) and His-tagged POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Fluorophore Addition: Add Anti-GST Terbium (Tb) cryptate donor and Anti-His d2 acceptor fluorophores to the protein mixture.

  • Compound Titration: Dispense the spirocyclic PROTAC into a 384-well plate in a 12-point dose-response format (ranging from 10 pM to 10 µM).

  • Incubation: Add the protein/fluorophore mixture to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation: Include a "Hook Effect" control. At very high PROTAC concentrations, binary complexes (POI-PROTAC and E3-PROTAC) will outcompete the ternary complex, causing the TR-FRET signal to drop. The presence of this bell-shaped curve confirms true ternary complex formation rather than assay artifact.

Protocol C: Cellular Degradation Assay (HiBiT Knockdown)

Causality: Endogenous protein degradation is the ultimate proof of PROTAC efficacy. The HiBiT system is used for its luminescent sensitivity, allowing for real-time, quantitative monitoring of degradation without the low throughput of Western blotting.

Step-by-Step Methodology:

  • Cell Culture: Plate CRISPR-engineered cells expressing a HiBiT-tagged POI into a 96-well white opaque plate at 10,000 cells/well.

  • Compound Treatment: Treat cells with the spirocyclic PROTAC at varying concentrations (1 nM to 10 µM) for 24 hours.

  • Self-Validating Controls: In parallel wells, co-treat cells with the PROTAC and 10 µM MG132 (a proteasome inhibitor) or 10 µM MLN4924 (a neddylation inhibitor). Causality: If the HiBiT signal is rescued by MG132/MLN4924, it definitively proves that the loss of signal is due to Ubiquitin-Proteasome System (UPS) degradation, not compound cytotoxicity[1].

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes.

  • Analysis: Measure luminescence. Calculate the DC50 (concentration at which 50% of the POI is degraded) and Dmax (maximum degradation threshold).

TR_FRET_Workflow Step1 1. Synthesize Spiro-PROTAC Step2 2. Incubate POI + E3 + PROTAC Step1->Step2 Step3 3. Add FRET Donor/Acceptor Step2->Step3 Step4 4. Measure TR-FRET Signal Step3->Step4 Step5 5. Calculate DC50 & Cooperativity Step4->Step5

Step-by-step TR-FRET assay workflow for validating ternary complex formation.

References

  • Targeted Protein Degradation with PROTACs and Molecular Glues - Blog Crown Bioscience [Link]

  • Small-molecule degron mimetics for targeted protein degradation - PMC - NIH National Institutes of Health (NIH)[Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC National Institutes of Health (NIH)[Link]

  • Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy Journal of Medicinal Chemistry - ACS Publications[Link]

  • Proteolysis-targeting chimeras with reduced off-targets - PMC National Institutes of Health (NIH)[Link]

  • Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Note: Advanced Functionalization Techniques for 2-Thia-9-azaspiro[5.5]undecane in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Introduction: Escaping "Flatland" with Spirocyclic Scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Introduction: Escaping "Flatland" with Spirocyclic Scaffolds

In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has been linked to poor clinical translation due to suboptimal physicochemical properties, such as low aqueous solubility and high off-target promiscuity. To counter this, medicinal chemists are increasingly adopting sp³-rich spirocyclic scaffolds to "escape flatland" .

The 2-Thia-9-azaspiro[5.5]undecane framework represents a highly privileged, three-dimensional module. It features two orthogonal functionalization vectors: a highly reactive secondary amine (9-aza) for pharmacophore attachment, and a tunable thioether (2-thia) for precise modulation of lipophilicity and hydrogen-bonding metrics . This application note details the causality-driven methodologies required to selectively functionalize this sterically demanding scaffold.

Orthogonal Functionalization Strategy

The structural complexity of 2-Thia-9-azaspiro[5.5]undecane necessitates highly chemoselective reaction conditions. The 9-aza position is typically functionalized via transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) to install aryl or heteroaryl groups. Conversely, the 2-thia position serves as a reliable handle for oxidation, allowing chemists to dial in the exact Topological Polar Surface Area (TPSA) required for target engagement without altering the molecule's steric footprint .

OrthogonalFunctionalization Core 2-Thia-9-azaspiro[5.5]undecane (Core Scaffold) N_Func 9-Aza Functionalization (e.g., Buchwald-Hartwig) Core->N_Func Pd(0), BrettPhos, Ar-X S_Func 2-Thia Functionalization (S-Oxidation) Core->S_Func mCPBA, NaHCO3 N_Product Extended Pharmacophore (Target Affinity) N_Func->N_Product S_Product Sulfoxide / Sulfone (logP & TPSA Tuning) S_Func->S_Product

Orthogonal functionalization vectors of 2-Thia-9-azaspiro[5.5]undecane.

Quantitative Physicochemical Profiling

Functionalizing the 2-thia and 9-aza positions induces predictable shifts in the molecule's physicochemical profile. The table below summarizes the theoretical impact of these functionalizations on key drug-like metrics, demonstrating the utility of the sulfur oxidation state in tuning cLogP and TPSA while maintaining a high fraction of sp³ carbons (Fsp³).

Compound DerivativeMW ( g/mol )cLogPTPSA (Ų)Fsp³Key Application in Drug Design
2-Thia-9-azaspiro[5.5]undecane (Core) 171.301.5212.01.00Starting Scaffold
9-Phenyl-2-thia-9-azaspiro[5.5]undecane 247.403.2515.30.63Lipophilic Binding / Core Extension
9-Phenyl-...undecane 2-oxide (Sulfoxide)263.402.1032.30.63H-Bond Acceptor Tuning
9-Phenyl-...undecane 2,2-dioxide (Sulfone)279.401.8549.30.63Metabolic Stability Enhancement

Self-Validating Experimental Protocols

The following protocols have been engineered with embedded causality—explaining why specific reagents are chosen—and feature integrated validation checkpoints to ensure the system self-reports its success or failure during execution.

Protocol A: N-Arylation via Sterically Driven Buchwald-Hartwig Cross-Coupling

Causality & Design Rationale: The spiro[5.5] system projects significant steric bulk around the 9-aza nitrogen. Standard bidentate ligands (e.g., BINAP, dppf) frequently fail here because the bulky amine struggles to coordinate to the palladium center, and the subsequent reductive elimination step is energetically penalized. To overcome this, we utilize BrettPhos , a highly electron-rich and exceptionally bulky monodentate biaryl phosphine. The steric bulk of BrettPhos forces the formation of a highly active mono-ligated Pd(0) species, while its electron density accelerates oxidative addition. Most importantly, the extreme steric crowding around the Pd(II) intermediate forces the rapid reductive elimination of the product to relieve spatial strain.

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Spirocycle Binding) OxAdd->AmineBind 2-Thia-9-azaspiro[5.5]undecane Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation NaOtBu RedElim Reductive Elimination (Sterically Driven) Deprotonation->RedElim RedElim->Pd0 N-Aryl Spirocycle Product

Sterically driven Buchwald-Hartwig catalytic cycle for spirocyclic amination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-Thia-9-azaspiro[5.5]undecane (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv, 1.1 mmol), and sodium tert-butoxide (1.5 equiv, 1.5 mmol).

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and BrettPhos (6.0 mol%, 0.06 mmol).

  • Solvent Addition: Inject anhydrous, degassed toluene (10 mL). Causality note: Toluene is chosen over polar solvents to maximize the solubility of the non-polar spirocycle and maintain the stability of the Pd-BrettPhos complex at elevated temperatures.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 4 hours with vigorous stirring.

Validation Checkpoint (Self-Reporting System): At the 2-hour mark, withdraw a 10 µL aliquot under argon, dilute in 1 mL of LC-MS grade acetonitrile, and inject into the LC-MS.

  • Pass Condition: The total disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺ validates catalytic turnover.

  • Fail Condition: If unreacted aryl halide persists with no product mass detected, the system validates an oxygen-contamination failure (catalyst poisoning). The protocol dictates an immediate halt, re-degassing of solvents, and a catalyst spike.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective S-Oxidation to the Sulfone

Causality & Design Rationale: Oxidizing the 2-thia position to a sulfone (2,2-dioxide) requires a strong oxidant. While hydrogen peroxide is common, it introduces water, complicating the isolation of the basic 9-aza secondary/tertiary amine. meta-Chloroperoxybenzoic acid (mCPBA) is preferred for its solubility in organic solvents. However, mCPBA generates meta-chlorobenzoic acid as a byproduct, which will readily protonate the 9-aza nitrogen, causing the product to precipitate as an intractable salt or partition into the aqueous phase during workup. To prevent this, the reaction is run in a biphasic Dichloromethane/Sat. NaHCO₃ system. The aqueous base acts as a continuous acid scavenger, neutralizing the byproduct in situ and keeping the spirocycle in its free-base form.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized 2-Thia-9-azaspiro[5.5]undecane (1.0 equiv, 1.0 mmol) in dichloromethane (10 mL).

  • Biphasic Setup: Add saturated aqueous NaHCO₃ solution (10 mL) and stir vigorously to create an emulsion.

  • Oxidant Addition: Cool the biphasic mixture to 0 °C. Slowly add mCPBA (77% max, 2.5 equiv, 2.5 mmol) in small portions over 10 minutes. Causality note: 2.5 equivalents ensure thermodynamic control, driving the intermediate sulfoxide completely to the sulfone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

Validation Checkpoint (Self-Reporting System): Stop stirring to allow phase separation. Withdraw 0.1 mL of the bottom organic (DCM) layer, evaporate the solvent under a stream of nitrogen, and record a crude ¹H NMR in CDCl₃.

  • Pass Condition: The protons alpha to the sulfur atom in the starting thioether resonate at ~2.5 ppm. A complete, uniform downfield shift of these signals to ~3.1 ppm validates full conversion to the sulfone.

  • Fail Condition: The presence of a complex, diastereotopic multiplet at ~2.8 ppm validates that the reaction is stalled at the intermediate sulfoxide stage, requiring the addition of 0.5 equiv more mCPBA.

  • Workup: Separate the layers. Wash the organic layer with 10% aqueous sodium thiosulfate (10 mL) to quench any unreacted peroxides, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure sulfone derivative.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters, 2014, 24(16), 3673-3682. URL: [Link]

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: Organic Letters, 2011, 13(22), 6134-6136. URL: [Link]

  • Title: Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks Source: Organic Letters, 2012, 14(1), 66-69. URL: [Link]

Application

Advanced Chromatographic Purification of 2-Thia-9-azaspiro[5.5]undecane: Strategies for Spirocyclic Secondary Amines

Executive Summary Spirocyclic amines are increasingly utilized in modern drug discovery to replace flat, two-dimensional aromatic rings. By increasing the fraction of spiro-fused sp³ carbons ( Fsp3​ ), medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic amines are increasingly utilized in modern drug discovery to replace flat, two-dimensional aromatic rings. By increasing the fraction of spiro-fused sp³ carbons ( Fsp3​ ), medicinal chemists can significantly improve a drug candidate's metabolic stability, solubility, and target specificity[1]. However, the purification of saturated spirocyclic N-heterocycles like 2-Thia-9-azaspiro[5.5]undecane (CAS: 937723-33-6) presents unique chromatographic challenges[2].

This application note details field-proven, self-validating methodologies for the isolation and purification of 2-Thia-9-azaspiro[5.5]undecane. By addressing its lack of a UV chromophore, high basicity, and susceptibility to thioether oxidation, this guide provides robust Normal Phase (NP) and Reverse Phase (RP) protocols designed for high-yield, high-purity recovery.

Physicochemical Profiling & Detection Challenges

To design a successful purification protocol, we must first analyze the causality between the molecule's structure and its behavior on a stationary phase. 2-Thia-9-azaspiro[5.5]undecane consists of a piperidine ring (containing a secondary amine) spiro-fused to a tetrahydrothiopyran ring (containing a thioether).

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₉H₁₇NSDetermines MS target mass ( [M+H]+ = 172.1 m/z).
pKa (Secondary Amine) ~10.5 (Highly Basic)Causes severe tailing on standard silica; requires basic modifiers or high pH buffers[3].
UV Absorbance None at 254 nm / 280 nmMolecule is "UV-blind." Necessitates ELSD, CAD, MS, or chemical TLC staining.
Redox Stability Prone to OxidationThioether sulfur can oxidize to sulfoxide ( +16 Da) or sulfone ( +32 Da) in the presence of peroxides.
The "UV-Blind" Challenge

Because this spirocycle lacks conjugated π -systems or aromatic rings, standard UV detectors will not register its elution. Relying on UV at 210 nm is highly discouraged due to massive baseline drift from mobile phase solvents (e.g., ethyl acetate, methanol, or TFA). Therefore, orthogonal detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are mandatory.

Method Development Strategy

The choice between Normal Phase flash chromatography and Reverse Phase preparative HPLC depends heavily on the synthesis scale and the polarity of the impurities.

MethodSelection Start Target Compound: 2-Thia-9-azaspiro[5.5]undecane Decision Impurity Profile & Scale? Start->Decision RP Reverse Phase (Prep-HPLC) Decision->RP High Purity / Late Stage NP Normal Phase (Flash Chromatography) Decision->NP Bulk / Early Stage RP_High High pH (pH 10) Ammonium Bicarbonate (Free base form) RP->RP_High Preferred for basic amines RP_Low Low pH (pH 2) 0.1% Formic Acid (Protonated form) RP->RP_Low If solubility requires NP_Basic Standard Silica + 1-5% Et3N NP->NP_Basic Cost-effective NP_Amine Amine-Functionalized Silica (KP-NH) NP->NP_Amine Prevents tailing

Chromatographic method selection logic for spirocyclic amines based on scale and impurity profile.

Experimental Protocols

Normal Phase Flash Chromatography (Bulk Scale)

Causality & Rationale: Unmodified silica gel contains acidic silanol groups (Si-OH). If a basic secondary amine ( pKa≈10.5 ) is loaded onto bare silica, it will undergo strong acid-base interactions, leading to irreversible adsorption or severe peak tailing. Adding Triethylamine (Et₃N) competitively masks these silanols, allowing the spirocycle to elute based on standard partitioning.

Table 2: Normal Phase Gradient (Standard Silica)

Column Volumes (CV)% Solvent A (DCM + 1% Et₃N)% Solvent B (Methanol)
0.0 - 2.01000
2.0 - 10.0955
10.0 - 15.09010
15.0 - 18.08020

Step-by-Step Methodology:

  • Pre-Validation (TLC Screening): Spot the crude mixture on a silica TLC plate. Develop in 90:9:1 DCM:MeOH:NH₄OH. Crucial Step: Since the compound is UV-blind, dip the plate in Ninhydrin stain and heat vigorously. The secondary amine will appear as a distinct pink/purple spot.

  • Column Equilibration: Flush the silica column with at least 3 CVs of Solvent A (DCM + 1% Et₃N) to fully saturate the acidic silanols.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Avoid using aged THF or Diethyl Ether for loading, as trace peroxides will rapidly oxidize the thioether ring to a sulfoxide[4].

  • Elution & Fractionation: Run the gradient detailed in Table 2. Collect fractions in small volumes.

  • Post-Validation: Spot every third fraction on a TLC plate, stain with Ninhydrin, and pool the fractions containing the pure product. Concentrate under reduced pressure at ≤30∘ C to prevent volatilization of the low-molecular-weight free base.

Reverse Phase Preparative HPLC (Polishing Scale)

Causality & Rationale: At an acidic pH (e.g., 0.1% TFA), the amine is fully protonated, making the molecule highly polar. This causes it to elute near the void volume on a C18 column. By utilizing a high-pH buffer (pH 10), the amine is deprotonated into its neutral free-base form. This drastically increases its lipophilicity, ensuring strong retention on the C18 stationary phase and excellent resolution from polar impurities.

DetectionWorkflow Sample Eluent from Column (No UV Chromophore) Split Flow Splitter Sample->Split Destructive Destructive Detectors (ELSD / CAD / MS) Split->Destructive 1-5% Flow NonDestructive Fraction Collector (Microplate / Tubes) Split->NonDestructive 95-99% Flow Data Chromatogram Generation Destructive->Data Trigger Fraction Triggering Logic Data->Trigger Trigger->NonDestructive Collect Signal

Mass-directed or ELSD-directed fraction collection workflow for non-UV active spirocycles.

Table 3: High-pH RP-HPLC Gradient (C18 Column, 5 µm, 21 x 250 mm)

Time (min)% Aqueous (10 mM NH₄HCO₃, pH 10)% Organic (Acetonitrile)Flow Rate (mL/min)
0.095520.0
2.095520.0
12.0406020.0
13.059520.0
15.059520.0

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust the pH to 10.0 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Water:Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to protect the prep column.

  • Analytical Pre-Validation: Inject 5 µL onto an analytical LC-MS using the scaled-down equivalent of the Table 3 gradient. Confirm the retention time of the [M+H]+=172.1 mass peak.

  • Preparative Run: Inject the bulk sample. Ensure the fraction collector is triggered strictly by the MS signal (Target m/z : 172.1) or ELSD threshold, bypassing the UV detector entirely.

  • Lyophilization: Pool the triggered fractions. Do not rotary evaporate, as heating aqueous basic solutions can degrade the compound. Freeze the pool at −80∘ C and lyophilize to yield the pure 2-Thia-9-azaspiro[5.5]undecane free base.

Troubleshooting & Causal Analysis

  • Issue: The target mass ( m/z 172.1) is missing, but a strong peak at m/z 188.1 is observed.

    • Cause: The thioether has oxidized to a sulfoxide ( +16 Da). This frequently occurs if the sample was stored in uninhibited ethereal solvents or exposed to prolonged atmospheric oxygen during rotary evaporation.

    • Solution: Discard aged solvents. Purge all storage vials with Argon or Nitrogen gas prior to sealing.

  • Issue: The compound elutes as a broad, smeared peak across multiple fractions in Normal Phase.

    • Cause: Insufficient masking of silica silanols. The secondary amine is undergoing continuous adsorption/desorption kinetics.

    • Solution: Increase the Triethylamine concentration to 3-5% in the mobile phase, or switch to an amine-functionalized silica column (e.g., KP-NH) which inherently lacks acidic silanols and requires no basic modifiers.

Sources

Technical Notes & Optimization

Troubleshooting

"2-Thia-9-azaspiro[5.5]undecane" byproduct formation and removal

Welcome to the technical support center for the synthesis and purification of 2-Thia-9-azaspiro[5.5]undecane. This guide is intended for researchers, scientists, and drug development professionals who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-Thia-9-azaspiro[5.5]undecane. This guide is intended for researchers, scientists, and drug development professionals who are working with this and structurally related spirocyclic scaffolds. As a Senior Application Scientist, I have compiled this resource to address common challenges encountered during the synthesis and purification of this unique heterocyclic compound.

The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide practical, experience-driven advice to help you navigate potential pitfalls and optimize your experimental outcomes. While direct literature on the synthesis of 2-Thia-9-azaspiro[5.5]undecane is not extensively available, the principles and protocols outlined here are derived from established synthetic methodologies for analogous aza- and thia-spirocyclic systems.[1][2][3][4][5]

Troubleshooting Guide: Byproduct Formation and Removal

This section addresses specific issues that may arise during the synthesis of 2-Thia-9-azaspiro[5.5]undecane, with a focus on identifying and mitigating the formation of common byproducts. A plausible and common synthetic approach involves a tandem Michael addition and intramolecular cyclization, and the troubleshooting below is contextualized for such a pathway.

Scenario 1: Presence of Unreacted Starting Materials

Question: My reaction mixture shows a significant amount of unreacted N-Boc-4-piperidone and/or 1,2-ethanedithiol upon analysis by TLC and LC-MS. What could be the cause and how can I resolve this?

Answer:

Incomplete consumption of starting materials is a frequent issue that can often be traced back to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress closely using TLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Microwave irradiation can sometimes be effective in overcoming activation energy barriers.[6]

  • Catalyst Inactivity: If you are using a base or an acid catalyst, it may have degraded or been used in an insufficient amount. Ensure your catalyst is fresh and used in the appropriate molar ratio. For base-catalyzed reactions, the use of a non-nucleophilic base like triethylamine can be beneficial.[6]

  • Poor Solubility of Starting Materials: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Experiment with different solvent systems to ensure adequate solubility.

Protocol for Removal:

Unreacted starting materials can typically be removed by standard purification techniques:

  • Aqueous Work-up: A simple aqueous wash can remove water-soluble starting materials and catalysts.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the less polar starting materials from the more polar spirocyclic product.[1][7] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

Scenario 2: Formation of a Symmetrical Dithiane Byproduct

Question: I have identified a significant byproduct with a mass corresponding to the dithiane formed from two molecules of 1,2-ethanedithiol and one molecule of a ketone. How can I prevent this and remove it?

Answer:

This byproduct likely arises from the self-condensation of 1,2-ethanedithiol with a ketone source, or a related side reaction.

Causality and Prevention:

  • Stoichiometry: An excess of 1,2-ethanedithiol can favor the formation of this symmetrical byproduct. Carefully control the stoichiometry of your reactants. A slight excess of the piperidone derivative may be beneficial.

  • Slow Addition: Adding the 1,2-ethanedithiol slowly to the reaction mixture can help to maintain a low concentration of the free dithiol, thereby minimizing self-condensation.

Removal Strategy:

This byproduct may have a similar polarity to the desired product, making separation challenging.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.[1] The different crystal packing abilities of the desired spirocycle and the symmetrical byproduct can be exploited for separation.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide the necessary resolution to isolate the pure product.

Scenario 3: Isomeric Byproducts

Question: My NMR analysis suggests the presence of a regioisomer or stereoisomer of the desired 2-Thia-9-azaspiro[5.5]undecane. What could have led to this and how can I isolate the correct isomer?

Answer:

The formation of isomers is a common challenge in spirocycle synthesis.[2]

Plausible Causes:

  • Regioisomerism: Depending on the specific synthetic route, the thia-Michael addition could potentially occur at different positions, leading to regioisomers. The reaction conditions, particularly the choice of catalyst and solvent, can influence the regioselectivity.

  • Stereoisomerism: The spirocyclic core of 2-Thia-9-azaspiro[5.5]undecane contains a stereocenter at the spiro-carbon. The reaction may not be stereoselective, leading to a mixture of enantiomers or diastereomers if other stereocenters are present.

Isolation and Characterization:

  • Chiral Chromatography: For enantiomeric mixtures, chiral HPLC or supercritical fluid chromatography (SFC) is the method of choice for both analytical and preparative-scale separations.

  • Advanced NMR Techniques: 2D NMR techniques such as NOESY and ROESY can be invaluable for determining the stereochemistry of the isolated isomers.[5]

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing thia-azaspiro[5.5]undecane scaffolds?

A1: While various methods exist for the synthesis of spirocycles, a common and effective approach for thia-azaspiro compounds involves a tandem reaction sequence.[4][5] This often begins with a Michael addition of a sulfur nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization. The Robinson annulation, a well-established method for forming six-membered rings, can be adapted for the synthesis of these heterocyclic systems.[4]

Q2: What analytical techniques are most suitable for characterizing 2-Thia-9-azaspiro[5.5]undecane and its byproducts?

A2: A combination of analytical techniques is essential for comprehensive characterization:

Technique Purpose
TLC Rapid monitoring of reaction progress and preliminary assessment of purity.
LC-MS Determination of the molecular weight of the product and byproducts, and assessment of purity.
NMR (¹H, ¹³C, COSY, HSQC, HMBC) Unambiguous structural elucidation of the desired product and identification of the structure of byproducts.
FTIR Identification of key functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.

Q3: How can I improve the yield of my 2-Thia-9-azaspiro[5.5]undecane synthesis?

A3: Low yields can often be addressed by systematically optimizing the reaction conditions:

  • Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Screen a range of solvents with varying polarities.

  • Catalyst Optimization: Experiment with different catalysts (both type and loading) to find the most effective one for your specific reaction.

  • Temperature and Reaction Time: As mentioned in the troubleshooting guide, systematically varying the temperature and reaction time can lead to significant improvements.

  • Purification of Starting Materials: Ensure that your starting materials are pure, as impurities can sometimes inhibit the reaction or lead to unwanted side products.

Q4: Are there any specific safety precautions I should take when working with reagents for the synthesis of 2-Thia-9-azaspiro[5.5]undecane?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Thiols: Reagents like 1,2-ethanedithiol have a strong, unpleasant odor and are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases and Acids: Many of the catalysts used in these syntheses are corrosive or irritant. Handle them with care and appropriate PPE.

  • Solvents: Be aware of the flammability and toxicity of the solvents being used.

Visualizing Reaction Pathways and Workflows

To further aid in your understanding, the following diagrams illustrate a potential reaction pathway for the formation of a byproduct and a general workflow for purification.

Byproduct_Formation cluster_reactants Reactants cluster_products Products Piperidone N-Boc-4-piperidone Desired_Product 2-Thia-9-azaspiro[5.5]undecane Piperidone->Desired_Product Reaction Dithiol 1,2-Ethanedithiol Dithiol->Desired_Product Reaction Byproduct Symmetrical Dithiane Byproduct Dithiol->Byproduct Self-Condensation

Caption: Potential byproduct formation via self-condensation.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up Crude_Mixture->Workup Concentration Solvent Removal Workup->Concentration Chromatography Column Chromatography Concentration->Chromatography Fraction_Analysis TLC/LC-MS Analysis of Fractions Chromatography->Fraction_Analysis Pure_Product Pure 2-Thia-9-azaspiro[5.5]undecane Fraction_Analysis->Pure_Product Pure Fractions Impure_Fractions Impure Fractions Fraction_Analysis->Impure_Fractions Mixed Fractions Recrystallization Recrystallization/Preparative HPLC Impure_Fractions->Recrystallization Recrystallization->Pure_Product

Caption: General purification workflow for 2-Thia-9-azaspiro[5.5]undecane.

References

  • Troubleshooting common side reactions in thiourea synthesis - Benchchem.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin - PubMed.
  • 9-Thia-1-azaspiro[5.5]undecane-2,4-dione - EvitaChem.
  • One‐Step Synthesis of the 1‐Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2‐Catalyzed Cycloisomerization | Scilit.
  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - MDPI.
  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion - Arkivoc.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv.
  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks - Organic Chemistry Frontiers (RSC Publishing).
  • and thia-spiroheterocycles and attempted synthesis of spiro sulfonium compounds related to salacinol - PubMed.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.

Sources

Optimization

"2-Thia-9-azaspiro[5.5]undecane" reaction condition optimization

Technical Support Center: 2-Thia-9-azaspiro[5.5]undecane Reaction Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist medicinal chemists and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Thia-9-azaspiro[5.5]undecane Reaction Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist medicinal chemists and drug development professionals in troubleshooting the functionalization of complex spirocyclic scaffolds.

2-Thia-9-azaspiro[5.5]undecane (CAS: 937723-33-6) is a highly valuable building block. By incorporating a quaternary spiro carbon, it increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule, which correlates strongly with improved clinical success rates, enhanced solubility, and better 3D target engagement [1]. However, the presence of both a secondary amine (9-aza) and a thioether (2-thia) in the same rigid framework introduces unique chemoselectivity and catalytic challenges.

Below is our definitive troubleshooting guide for optimizing reaction conditions with this scaffold.

FAQ & Troubleshooting Guide

Issue 1: Severe Yield Drop in Buchwald-Hartwig N-Arylation

User Question: "I am attempting to N-arylate the 9-aza position of 2-thia-9-azaspiro[5.5]undecane using standard Pd(OAc)₂/BINAP conditions, but my reactions stall at <20% conversion. What is happening?"

Causality & Insight: The root cause is catalyst poisoning. The 2-thia (thioether) moiety has a strong affinity for late transition metals. It coordinates irreversibly to the active Palladium(0) species, blocking the oxidative addition or transmetalation steps of the catalytic cycle [2].

Optimization Strategy: You must either outcompete the sulfur coordination using highly sterically demanding, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos) paired with a pre-activated Pd G3/G4 precatalyst, or you must temporarily/permanently mask the sulfur by oxidizing it to a sulfone [3].

Table 1: Quantitative Comparison of Ligand Effects on N-Arylation of Thioether-Amines

Catalyst SystemLigand TypeEquivalents of PdConversion (%)Primary Failure Mode
Pd(OAc)₂ / BINAPBidentate5 mol%< 20%Catalyst poisoning via S-coordination
Pd₂(dba)₃ / XPhosMonodentate Biaryl5 mol%45 - 50%Sluggish transmetalation
RuPhos Pd G3Monodentate Biaryl2 mol%> 85%None (Rapid oxidative addition)
Pd(OAc)₂ / BINAPBidentate5 mol%> 90%None (If thioether is pre-oxidized to sulfone)

Protocol 1: Self-Validating Buchwald-Hartwig Amination (Direct Route) Self-Validation Check: The use of a Pd G3 precatalyst ensures a 1:1 ratio of active Pd(0) to ligand upon base-mediated activation, eliminating the variable of incomplete ligand ligation that plagues in situ catalyst generation.

  • In a nitrogen-filled glovebox, charge an oven-dried vial with 2-thia-9-azaspiro[5.5]undecane (1.0 equiv), the aryl halide (1.1 equiv), sodium tert-butoxide (1.5 equiv), and RuPhos Pd G3 (2 mol%).

  • Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Seal the vial, remove it from the glovebox, and heat at 85°C for 4 hours.

  • Validation Step: Monitor by LC-MS. The disappearance of the starting material mass [M+H]⁺ 172.1 confirms the RuPhos ligand has successfully outcompeted sulfur coordination.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate for column chromatography.

Issue 2: Over-Oxidation During S-Functionalization

User Question: "I am trying to synthesize the sulfoxide derivative to reduce lipophilicity, but I keep getting a mixture of sulfoxide and the 2,2-dioxide (sulfone). How do I control this?"

Causality & Insight: The oxidation of a thioether to a sulfoxide is fast, but the subsequent oxidation of the sulfoxide to the sulfone is also kinetically accessible, especially with peroxyacids like mCPBA. The rigid spirocyclic conformation exposes the sulfur atom, reducing the steric hindrance that might otherwise slow the second oxidation step.

Optimization Strategy: For strict sulfoxide formation, use exactly 0.95 equivalents of mCPBA at cryogenic temperatures (-78°C). Alternatively, if the sulfone is the desired product (often preferred for its metabolic stability and lack of Pd-poisoning), use an excess of oxidant at room temperature [2].

Protocol 2: Exhaustive Oxidation to 2-Thia-9-azaspiro[5.5]undecane 2,2-Dioxide

  • Dissolve 2-thia-9-azaspiro[5.5]undecane (1.0 equiv) in dichloromethane (DCM) to 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • Add mCPBA (77% max, 2.5 equiv) portion-wise to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Step: Quench with saturated aqueous Na₂S₂O₃. A negative starch-iodide paper test confirms the complete consumption of excess peroxide, validating that the reaction is safe for workup.

  • Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid, dry over MgSO₄, and concentrate.

Issue 3: Poor Solubility of the Sulfone Intermediate

User Question: "After oxidizing to the 2,2-dioxide, the compound crashes out of DCM and EtOAc. Subsequent amide couplings are failing due to this insolubility."

Causality & Insight: The oxidation to the sulfone drastically increases the molecule's dipole moment and crystal lattice energy. The spiro[5.5] core is highly symmetrical, which further promotes efficient crystal packing, rendering the free base highly insoluble in moderately polar solvents.

Optimization Strategy: Abandon DCM and EtOAc for downstream reactions. Switch to polar aprotic solvents (DMF, NMP, or DMSO) and utilize liquid-liquid extraction with highly polar organic mixtures (e.g., 10% isopropanol in chloroform) during workup.

Workflow Visualization

The following diagram illustrates the logical decision tree for functionalizing this spirocycle, highlighting the bypass of catalyst poisoning.

G SM 2-Thia-9-azaspiro[5.5]undecane (Starting Material) DirectN Standard Buchwald-Hartwig (Pd(OAc)2 / BINAP) SM->DirectN Route A (Sub-optimal) OptN Optimized Buchwald-Hartwig (RuPhos Pd G3 / Base) SM->OptN Route B (Direct) Oxidation S-Oxidation (mCPBA or H2O2) SM->Oxidation Route C (Indirect) Poison Catalyst Poisoning (Thioether-Pd Coordination) DirectN->Poison Yield < 20% N-Aryl Thioether N-Aryl Thioether OptN->N-Aryl Thioether Yield > 85% Sulfone Spirocycle 2,2-Dioxide (Sulfone Intermediate) Oxidation->Sulfone SulfoneN Standard N-Arylation (No Pd Poisoning) Sulfone->SulfoneN N-Aryl Sulfone N-Aryl Sulfone SulfoneN->N-Aryl Sulfone Yield > 90%

Reaction pathways for N-arylation of 2-Thia-9-azaspiro[5.5]undecane, overcoming Pd poisoning.

References

  • ResearchGate. "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines." Available at: [Link]

Troubleshooting

"2-Thia-9-azaspiro[5.5]undecane" overcoming low reactivity of precursors

Focus Area: Overcoming Low Reactivity in 2-Thia-9-azaspiro[5.5]undecane and Related Precursors Welcome to the Technical Support Center for advanced organic synthesis. The spirocyclic building block 2-Thia-9-azaspiro[5.5]...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Overcoming Low Reactivity in 2-Thia-9-azaspiro[5.5]undecane and Related Precursors

Welcome to the Technical Support Center for advanced organic synthesis. The spirocyclic building block 2-Thia-9-azaspiro[5.5]undecane (CAS No. 937723-33-6) is a highly valued scaffold in medicinal chemistry for improving metabolic stability and increasing the 3D character (Fsp3) of drug candidates[1]. However, synthesizing the spiro[5.5]undecane core frequently suffers from low precursor reactivity due to severe steric congestion at the neopentyl-like quaternary center.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these kinetic and thermodynamic barriers.

Part 1: Troubleshooting FAQs

Q1: Why do my acyclic or monocyclic precursors fail to cyclize into the spiro[5.5]undecane core, even under elevated temperatures? A: The primary culprit is extreme steric hindrance, specifically A(1,3)-strain , present in the planar intermediates (such as vinylogous amides or enolates) required for cyclization[2]. When attempting a conjugate addition or nucleophilic attack to form the spirocenter, the equatorially approaching reagent physically clashes with pseudoaxially oriented substituents on the existing ring[2]. To overcome this, you must design your reaction to favor an axial approach or utilize radical-mediated pathways (like SmI2) that are less sensitive to steric bulk than standard ionic nucleophiles[3].

Q2: I am attempting a double Michael addition to form a diazaspiro or thiaazaspiro[5.5] system, but the reaction stalls. How can I drive it to completion? A: Intermolecular double-Michael reactions are powerful but often suffer from long reaction times and poor substrate scope when using weak catalysts[4]. If your precursor reactivity is low, switch to a base-promoted methodology using a secondary amine like diethylamine in dichloromethane at room temperature. This approach effectively deprotonates active methylene compounds, driving the double Michael addition to diarylidene acetones with yields up to 98%[4].

Q3: My reduction of the spiro-imine/enamine precursor to the final saturated 2-Thia-9-azaspiro[5.5]undecane is yielding mostly unreacted starting material. What is wrong? A: Increasing the steric bulk from a simple dimethyl group to a full -(CH2)5- spiro-fusion significantly decreases the activity of standard reducing agents and biocatalytic Imine Reductases (IREDs)[5]. The bulky spiro-[5.5] system blocks the hydride trajectory. To resolve this, switch from mild borohydrides to more aggressive conditions (e.g., LiAlH4 in THF), or utilize a conjugate addition/dipolar cycloaddition cascade followed by reductive nitrogen-oxygen bond cleavage using 5% Na/Hg[2].

Q4: Can I use acid catalysis to form these congested quaternary spirocenters? A: Yes, but standard Brønsted acids often fail due to the thermodynamic instability of the congested transition state. You must use strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. These confined acids force the exo-enones and dienes into a reactive conformation, enabling catalytic enantioselective spirocyclizing Diels–Alder reactions that bypass the usual steric encumbrance of neighboring quaternary centers[6].

Part 2: Quantitative Data & Optimization Strategies

When standard cyclization or reduction fails, selecting the correct activation strategy is critical. The table below summarizes field-validated methodologies for overcoming low reactivity in spiro[5.5]undecane synthesis based on the specific steric limitation.

Activation StrategyReagent / CatalystTarget IntermediateTypical Yield (%)Primary Limitation Overcome
Base-Promoted Double Michael Diethylamine (Et2NH)Diazaspiro[5.5]undecane-tetraones85 - 98%Low nucleophilicity of active methylenes; harsh thermal requirements[4].
Radical Ring Expansion SmI2 (Kagan's Reagent)1-azaspiro[5.5]undecane core54 - 75%Extreme steric hindrance of allylic leaving groups blocking ionic attack[3].
Conjugate Addition Cascade n-Pentyl CuprateAzaspiro[5.5]undecane~84%A(1,3)-strain in planar vinylogous amides; forces axial attack[2].
Confined Acid Cycloaddition IDPi CatalystsSpiro[5.5]undecane enones> 90%Congested quaternary stereocenters in Diels-Alder reactions[6].

Part 3: Step-by-Step Methodologies

Every protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure the chemical transformations are proceeding despite steric challenges.

Protocol A: Base-Promoted Spirocyclization (Double Michael Addition)

This method is ideal for assembling the spiro[5.5] core from acyclic precursors when traditional acid catalysis fails due to steric stalling[4].

  • Preparation: In a round-bottom flask, dissolve the precursor (e.g., 1,5-diaryl-1,4-pentadien-3-one derivative) in dry dichloromethane (DCM).

  • Activation: Add the active methylene compound (e.g., N,N-dimethylbarbituric acid or a thiane-dione equivalent) at 1.1 equivalents.

  • Base Addition: Slowly add diethylamine (1.2 equivalents) dropwise at room temperature. Causality: Diethylamine acts as a highly nucleophilic base, forming a transient enamine/enolate that easily overcomes the initial activation barrier[4].

  • Self-Validation (Monitoring): Monitor the reaction via TLC. The starting diarylidene acetone is highly conjugated (bright yellow, strongly UV active). The disappearance of this yellow color and the emergence of a higher Rf, less UV-active spot confirms the disruption of conjugation via spirocyclization.

  • Workup: Quench with water. Extract the product with ethyl acetate. If a precipitate forms, collect it by filtration; otherwise, concentrate under reduced pressure. Acidification of the crude mixture can facilitate the isolation of the free base[7].

Protocol B: Hydride Reduction of Sterically Hindered Spiro-Imines

When reducing a thia-azaspiro-ene precursor to the saturated 2-Thia-9-azaspiro[5.5]undecane, standard conditions often leave unreacted starting material[5].

  • Solvent System: Dissolve the spiro-imine precursor (1.0 equiv) in a 4:1 mixture of methanol and water. Causality: The protic solvent network stabilizes the transition state during hydride transfer to the sterically shielded imine carbon.

  • Reduction: Add sodium borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) depending on the degree of alpha-substitution. Stir for 24 hours at room temperature.

  • Self-Validation (Acid-Base Extraction): To ensure pure product isolation free from unreacted neutral/acidic byproducts, acidify the solution to pH 1 using 2M HCl and stir for 30 minutes. The desired azaspiro compound will become a water-soluble hydrochloride salt. Wash the aqueous layer with DCM to remove organic impurities.

  • Isolation: Adjust the aqueous layer to pH 14 using 10M NaOH. Extract the newly formed free base with DCM three times. Dry over magnesium sulfate and concentrate to yield the pure spirocyclic amine[5].

Part 4: Workflows & Mechanistic Diagrams

The following Graphviz diagrams illustrate the logical troubleshooting workflow for low precursor reactivity and the mechanistic pathway for overcoming A(1,3)-strain.

TroubleshootingWorkflow Start Spiro-Precursor Shows Low Reactivity CheckSteric Analyze Steric Hindrance (A(1,3)-strain & Pseudoaxial bulk) Start->CheckSteric IsSpiro Is the target a highly congested quaternary spirocenter? CheckSteric->IsSpiro UseSmI2 Switch to SmI2-mediated radical ring expansion IsSpiro->UseSmI2 Yes, severe congestion CheckElec Evaluate Reaction Type IsSpiro->CheckElec No, moderate congestion UseBase Optimize Base/Solvent (e.g., Et2NH in DCM) CheckElec->UseBase Nucleophilic addition UseAcid Use Confined Acid (IDPi Catalysts) CheckElec->UseAcid Diels-Alder / Cycloaddition

Workflow for troubleshooting low reactivity in spiro[5.5]undecane precursor synthesis.

MechanisticPathway A Acyclic Precursor (Vinylogous Amide) B Conjugate Addition (Axial Attack) A->B Organocuprate C Transient Intermediate (Nitrone/Enolate) B->C Bypasses A(1,3) Strain D Intramolecular Cycloaddition C->D Favorable Thermodynamics E Spiro[5.5]undecane Core Formation D->E Reductive Cleavage (Na/Hg)

Mechanistic pathway of conjugate addition cascades overcoming A(1,3)-strain in spiro-systems.

References

  • Arab Journal of Chemistry. "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition". Arabian Journal of Chemistry. [Link]

  • The Journal of Organic Chemistry. "A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade". ACS Publications. [Link]

  • RSC Advances. "Samarium(II) iodide-mediated reactions applied to natural product total synthesis". Royal Society of Chemistry. [Link]

  • Journal of the American Chemical Society. "Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones". National Institutes of Health (PMC). [Link]

  • The Journal of Organic Chemistry. "Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases". ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 2-Thia-9-azaspiro[5.5]undecane and Diazaspiro[5.5]undecanes: A Bioisosteric Approach

This guide provides a comparative analysis of the bioactivity of the 2-thia-9-azaspiro[5.5]undecane scaffold against the well-documented diazaspiro[5.5]undecane framework. For researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the bioactivity of the 2-thia-9-azaspiro[5.5]undecane scaffold against the well-documented diazaspiro[5.5]undecane framework. For researchers and drug development professionals, understanding the nuanced differences imparted by heteroatom substitution is critical for rational drug design. As direct comparative experimental data for 2-thia-9-azaspiro[5.5]undecane is limited in publicly accessible literature, this guide will leverage the established biological profile of diazaspiro[5.5]undecanes as a foundation. We will explore the concept of bioisosteric replacement—substituting a nitrogen atom with a sulfur atom—to hypothesize the resulting shifts in physicochemical properties and biological activity. Furthermore, we will present detailed, validated protocols for a proposed head-to-head experimental comparison to generate empirical data.

The Privileged Scaffold: Diazaspiro[5.5]undecanes

The diazaspiro[5.5]undecane motif, particularly the 1,9-diazaspiro[5.5]undecane isomer, is recognized as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for a variety of biological targets.[1]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, targeting key players in metabolic diseases, pain, and oncology.[2][3] The nitrogen atoms within the spirocycle often serve as key interaction points, such as hydrogen bond acceptors or donors, and provide handles for synthetic modification.

Established Bioactivities of 1,9-Diazaspiro[5.5]undecane Derivatives

The biological applications of 1,9-diazaspiro[5.5]undecanes are diverse, with significant research focused on several therapeutic areas.[2][4]

  • Metabolic Disorders: A primary area of investigation has been the development of Acetyl-CoA Carboxylase (ACC) inhibitors for the treatment of obesity and related metabolic syndromes.[2] ACC enzymes (ACC1 and ACC2) are crucial for fatty acid metabolism.

  • Pain and CNS Disorders: These compounds have been explored as ligands for opioid and sigma (σ) receptors, indicating potential applications in pain management.[2] Additionally, their role as Neurokinin-1 (NK1) receptor antagonists has been studied for applications in psychotic disorders.[2]

  • Oncology: More recently, the 1,9-diazaspiro[5.5]undecane scaffold has been incorporated into inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an important enzyme in the DNA damage response pathway and a validated target in cancer therapy.[1]

Quantitative Bioactivity Data

The following table summarizes reported bioactivity data for several 1,9-diazaspiro[5.5]undecane derivatives, illustrating the potency that has been achieved with this scaffold.

Target Compound Class Example Compound Bioactivity (IC50 / Ki) Therapeutic Area Reference
ACC1 / ACC2Pyrazole-fused diazaspiroCompound 1g7 nM / 3 nM (IC50)Metabolic Disorders[1][2]
ACC1 / ACC2Pyrazole-fused diazaspiroCompound 1h11 nM / 5 nM (IC50)Metabolic Disorders[1][2]
σ1 / μ ReceptorsBenzene-fused diazaspiroCompound 7b-d100-500 nM (Ki)Pain Management[2]
NK1 ReceptorBenzene-fused diazaspiroCompound 9d1.9 nM (IC50)CNS Disorders[2]
PARP-1Diazaspiro derivativeCompound 236.2 nM (IC50)Oncology[1]

Bioisosteric Replacement: From Diaza- to Thia-azaspiro[5.5]undecane

Bioisosterism, the strategy of exchanging one functional group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic profiles.[5][6] The substitution of a nitrogen atom in the diazaspiro[5.5]undecane core with a sulfur atom to yield 2-thia-9-azaspiro[5.5]undecane represents a classical bioisosteric replacement.

This substitution is anticipated to have several predictable consequences:

  • Hydrogen Bonding: The secondary amine (-NH-) at position 2 in a diazaspiro compound can act as both a hydrogen bond donor and acceptor. Replacing this with a thioether (-S-) removes the hydrogen bond donating capability, which could be critical if this interaction is essential for binding to a biological target.

  • Lipophilicity: Sulfur is generally more lipophilic than nitrogen. This change can affect the compound's solubility, cell permeability (potentially increasing it), and its interaction with hydrophobic pockets in a target protein.[7] It may also alter plasma protein binding and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Geometry and Size: The C-S bond is longer than the C-N bond, and the C-S-C bond angle is typically smaller than the C-N-C angle. These geometric changes, while subtle, can alter the overall conformation of the spirocyclic system and the orientation of substituents, potentially impacting target affinity.

  • Metabolism: Thioethers are susceptible to oxidation to sulfoxides and sulfones. This metabolic pathway can lead to metabolites with different activity profiles and clearance rates compared to the parent compound.

The following diagram illustrates the structural and key property differences between the two scaffolds.

G cluster_0 Diazaspiro[5.5]undecane cluster_1 2-Thia-9-azaspiro[5.5]undecane a Structure: Contains N at pos. 2 and 9 b H-Bonding: Donor & Acceptor at N2 d Structure: Contains S at pos. 2, N at pos. 9 a->d Bioisosteric Replacement (N -> S) c Properties: More polar, potentially lower permeability e H-Bonding: No donor at S2 b->e Alters binding interactions f Properties: More lipophilic, potential for oxidation c->f Impacts ADME properties

Caption: Bioisosteric comparison of diazaspiro and thia-azaspiro scaffolds.

Proposed Experimental Guide for Comparative Bioactivity Assessment

To empirically determine the comparative bioactivity, a systematic, head-to-head evaluation is necessary. This section outlines a series of validated, self-consistent experimental protocols designed to compare a potent 1,9-diazaspiro[5.5]undecane (e.g., a known ACC or PARP-1 inhibitor) with its direct 2-thia-9-azaspiro[5.5]undecane analogue.

Workflow for Comparative Assessment

The logical flow of the experimental comparison should begin with target-based biochemical assays and progress to cell-based functional assays to confirm on-target activity and assess cellular effects.

G start start biochem Biochemical Assays Target: PARP-1 Enzyme Determine IC50 values start->biochem Step 1 cell_func Cell-Based Functional Assays Quantify cellular PARylation Assess DNA damage response biochem->cell_func Step 2 cyto Cytotoxicity Assays Cell lines: BRCA1-mutant (e.g., MDA-MB-436) Determine GI50 values cell_func->cyto Step 3 adme In Vitro ADME Microsomal stability Caco-2 permeability cyto->adme Step 4

Caption: Experimental workflow for comparative bioactivity profiling.

Protocol 1: PARP-1 Enzymatic Inhibition Assay (Biochemical)

This protocol is designed to determine the direct inhibitory effect of the test compounds on PARP-1 enzymatic activity.

Rationale: This is a primary, target-based assay to quantify and compare the potency (IC50) of the diazaspiro and thia-azaspiro compounds directly against the purified enzyme, free from confounding cellular factors.

Methodology (Chemiluminescent Assay Format):

  • Plate Preparation: Use a 96-well plate coated with histones (the protein substrate for PARP-1) and containing nicked DNA (to activate the enzyme).

  • Enzyme Addition: Add purified human PARP-1 enzyme to each well.

  • Compound Addition: Prepare serial dilutions of the diazaspiro and thia-azaspiro test compounds (e.g., from 100 µM to 1 pM) in DMSO. Add the compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction Initiation: Initiate the poly(ADP-ribosyl)ation (PARylation) reaction by adding a solution containing biotinylated NAD+, the co-substrate for the reaction. Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate, which will bind to the biotinylated PAR chains synthesized by the active enzyme. Incubate for 60 minutes.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to PARP-1 activity.

  • Analysis: Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: Cellular PARylation Assay (Cell-Based Functional)

This protocol measures the ability of the compounds to inhibit PARP-1 activity within a cellular context.

Rationale: This assay validates that the compounds can penetrate the cell membrane and engage the target in its native environment. It provides a more biologically relevant measure of potency than a purely biochemical assay.

Methodology (In-Cell Western):

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2-4 hours.

  • DNA Damage Induction: Induce DNA damage to activate PARP by treating cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for 15 minutes.

  • Cell Lysis and Fixing: Wash the cells and then fix them with formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with a primary antibody specific for poly(ADP-ribose) (PAR).

    • Wash, then incubate with an infrared dye-conjugated secondary antibody.

    • For normalization, co-stain with a DNA dye or a whole-cell stain.

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the intensity of the PAR-specific signal and normalize it to the cell stain signal. Calculate the percent inhibition relative to the MMS-treated, no-compound control and determine the cellular IC50.

Protocol 3: Cytotoxicity and Synthetic Lethality Assay

This protocol assesses the compound's ability to kill cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations (synthetic lethality).

Rationale: For PARP inhibitors, cytotoxicity is expected to be significantly higher in cancer cells with a BRCA mutation compared to BRCA-proficient cells. This assay compares the selective anti-cancer activity of the two scaffolds.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed both a BRCA1-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line (e.g., MDA-MB-231) in parallel 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for 72-120 hours.

  • Viability Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Shake the plates for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower GI50 in the BRCA-deficient line indicates a desirable synthetic lethal effect.

Conclusion and Future Outlook

The diazaspiro[5.5]undecane scaffold is a validated and versatile starting point for the development of potent modulators of various biological targets.[1][2] The proposed bioisosteric replacement with sulfur to form 2-thia-9-azaspiro[5.5]undecane presents a logical next step in scaffold evolution. The resulting analogue may exhibit enhanced lipophilicity and cell permeability, but potentially at the cost of a critical hydrogen bond donating interaction.

The outlined experimental workflow provides a robust framework for a direct, objective comparison. The results of these studies will be crucial in determining whether the thia-azaspiro core offers a tangible advantage over its diazaspiro predecessor. A successful outcome could establish 2-thia-9-azaspiro[5.5]undecane as a new privileged scaffold, opening up novel chemical space for the development of next-generation therapeutics in oncology, metabolic disease, and beyond.

References

  • Belskaya, N., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link][2][3]

  • This reference is a duplicate of reference 1 and has been consolid
  • Yamato, M., et al. (1982). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. II. Chemical & Pharmaceutical Bulletin, 30(1), 123-129. [Link][8]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link][9]

  • This reference is a duplicate of reference 5 and has been consolid
  • Yamato, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-198. [Link][10]

  • Koval, I. V., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][8]triazino[2,3-c]quinazolines. Pharmaceuticals, 16(10), 1445. [Link][7]

  • Ellman, J. A., & Gnamm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry. [Link][5]

  • Yamato, M., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526. [Link][11]

  • This reference is a duplicate of reference 1 and has been consolid
  • Shchepakin, M. S., et al. (2022). Design, Synthesis, and Anti-Ulcer Activity of New 1-Thia-4,8-Diazaspiro[8][9]Decan-3-One Derivatives. Pharmaceutical Chemistry Journal, 56, 1-6. [Link][12]

  • This reference is a duplicate of reference 10 and has been consolid
  • Bull, J. A., et al. (2020). Sulfonimidamides as bioisosteres of sulfonamides: synthesis and properties. Chemical Communications, 56(1), 103-106. [Link][13]

Sources

Comparative

Comparative Guide: Validation of Mechanism of Action for 2-Thia-9-azaspiro[5.5]undecane Scaffolds in Drug Discovery

Executive Summary: The Rise of Spirocyclic Scaffolds In modern medicinal chemistry, escaping the "flatland" of planar aromatic rings is critical for improving clinical success rates. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rise of Spirocyclic Scaffolds

In modern medicinal chemistry, escaping the "flatland" of planar aromatic rings is critical for improving clinical success rates. As a Senior Application Scientist, I frequently evaluate the integration of spirocyclic building blocks to enhance the 3D complexity of lead compounds. Among these, 2-Thia-9-azaspiro[5.5]undecane has emerged as a highly privileged scaffold [1].

Unlike traditional flexible aliphatic chains, the spiro[5.5]undecane core imposes strict conformational rigidity, significantly reducing the entropic penalty upon target binding. Furthermore, the strategic placement of the sulfur atom in the 2-thia variant provides unique polarizability and chalcogen-bonding capabilities, making it an exceptional structural motif for targeting deep, hydrophobic binding pockets—such as those found in bacterial Penicillin-Binding Proteins (PBPs) [1] or soluble epoxide hydrolase (sEH) [3].

This guide objectively compares the physicochemical and pharmacological performance of 2-Thia-9-azaspiro[5.5]undecane against alternative spiro scaffolds and provides a self-validating experimental framework for confirming its Mechanism of Action (MoA).

Scaffold Comparison: 2-Thia vs. Alternative Spiro-Cores

When designing a drug candidate, the choice of heteroatom within the spirocyclic core dictates the molecule's lipophilicity, metabolic stability, and target affinity. We routinely compare the 2-Thia scaffold against its oxygen (1-Oxa) and nitrogen (3,9-Diaza) counterparts [2][3].

Causality Behind Scaffold Selection
  • 2-Thia-9-azaspiro[5.5]undecane: The sulfur atom is larger and more polarizable than oxygen or nitrogen. This enhances passive membrane permeability (critical for Gram-negative bacterial penetration) and allows for specific interactions with methionine or cysteine residues in target active sites.

  • 1-Oxa-9-azaspiro[5.5]undecane: The oxygen atom increases aqueous solubility but lowers overall lipophilicity, making it suitable for highly polar targets like MmpL3 in tuberculosis [3], but less ideal for targets requiring high membrane partitioning.

  • 3,9-Diazaspiro[5.5]undecane: While offering dual points for vectorization, the presence of two basic amines often results in poor cellular membrane permeability at physiological pH, restricting its use primarily to specific CNS applications (e.g., GABA_A receptor antagonism) where active transport or prodrug masking is utilized [2].

Quantitative Performance Data

Table 1: Comparative Physicochemical and Pharmacological Profiling of Spiro[5.5]undecane Scaffolds

Scaffold CoreCalculated LogP (Base)Membrane Permeability (Papp)Primary Target ApplicationsKey Structural Advantage
2-Thia-9-azaspiro[5.5]undecane ~1.8High (>10 × 10⁻⁶ cm/s)Antibacterials (Monobactams) [1]Optimal lipophilicity, chalcogen bonding
1-Oxa-9-azaspiro[5.5]undecane ~0.9Medium (~5 × 10⁻⁶ cm/s)MmpL3 (Tuberculosis), sEH[3]High aqueous solubility
3,9-Diazaspiro[5.5]undecane ~0.2Low (<2 × 10⁻⁶ cm/s)GABA_A Receptors, CNS [2]Dual vectorization points

Validating the Mechanism of Action (MoA)

To demonstrate the MoA of a 2-Thia-9-azaspiro[5.5]undecane derivative—specifically when utilized as a bulky side-chain in novel monobactam antibiotics targeting Gram-negative bacteria[1]—we must establish a self-validating system .

A single assay is never sufficient. True scientific integrity requires orthogonal validation: we must prove that the compound physically engages the intended target (Target Engagement) and that this specific engagement is solely responsible for the observed cellular death (Phenotypic Validation).

Protocol 1: Target Engagement via Bocillin-FL Competitive Binding

Causality: Traditional Minimum Inhibitory Concentration (MIC) assays cannot distinguish between specific PBP inhibition and non-specific membrane disruption. By using Bocillin-FL (a fluorescent penicillin derivative), we directly quantify the ability of the thia-spiro compound to competitively occupy the active site of PBP3.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate inner membrane fractions from Pseudomonas aeruginosa expressing wild-type PBP3 via ultracentrifugation.

  • Compound Incubation: Incubate 50 µg of membrane protein extract with varying concentrations (0.1 µM to 100 µM) of the 2-Thia-9-azaspiro[5.5]undecane derivative for 30 minutes at 37°C in phosphate buffer (pH 7.4).

  • Probe Addition: Add 5 µM Bocillin-FL to the mixture and incubate for an additional 30 minutes in the dark.

  • Resolution: Solubilize the membranes using 1% SDS sample buffer and resolve the proteins via SDS-PAGE (10% polyacrylamide).

  • Quantification: Image the gel using a fluorescence scanner (excitation 488 nm / emission 520 nm). Calculate the IC₅₀ by quantifying the dose-dependent reduction in fluorescent band intensity at the specific molecular weight of PBP3 (~65 kDa). Self-Validation Control: Always run Aztreonam as a positive control (a known PBP3 inhibitor) and DMSO as a vehicle negative control.

Protocol 2: Phenotypic Validation via Macromolecular Synthesis

Causality: If Protocol 1 shows target engagement, Protocol 2 must confirm that this binding exclusively halts peptidoglycan synthesis. If DNA, RNA, or protein synthesis drops simultaneously, the compound is a non-specific toxin, invalidating the targeted MoA.

Step-by-Step Methodology:

  • Culture Preparation: Grow E. coli ATCC 25922 in M9 minimal media to early logarithmic phase (OD₆₀₀ = 0.2).

  • Treatment: Aliquot the culture and treat with the thia-spiro compound at 2× the established MIC.

  • Pulse-Labeling: Immediately spike separate aliquots with radiolabeled precursors: [³H]-N-acetylglucosamine (cell wall), [³H]-thymidine (DNA), [³H]-uridine (RNA), or [³H]-leucine (protein).

  • Quenching: After a 20-minute incubation, quench the reactions by adding ice-cold 5% Trichloroacetic acid (TCA) to precipitate macromolecules.

  • Filtration & Scintillation: Filter the precipitates through GF/C glass microfiber filters, wash with cold TCA, and measure incorporated radioactivity via liquid scintillation counting. A specific, isolated drop in [³H]-N-acetylglucosamine incorporation validates the PBP-targeted MoA.

Visualizing the MoA and Experimental Workflows

To ensure clarity, the following diagrams map both the biological pathway disrupted by 2-Thia-9-azaspiro[5.5]undecane derivatives and the experimental workflow required to validate this disruption.

MoAPathway A 2-Thia-9-azaspiro[5.5]undecane Derivative B Periplasmic Space Penetration A->B Porin transport C PBP3 Active Site Engagement B->C High affinity binding D Blockade of Peptidoglycan Cross-linking C->D Covalent acylation E Cell Wall Integrity Failure D->E Osmotic stress F Bacterial Lysis (Bactericidal Effect) E->F Cell death

Caption: Mechanism of action pathway for 2-Thia-9-azaspiro[5.5]undecane targeting bacterial PBP3.

Workflow Step1 Compound Synthesis & Purification Step2 In Vitro Target Assay (Bocillin-FL Binding) Step1->Step2 Step3 Phenotypic Profiling (Macromolecular Synthesis) Step1->Step3 Step4 Resistance Mapping (Mutant Generation) Step2->Step4 IC50 calculation Step3->Step4 Pathway specificity Step5 MoA Confirmation Step4->Step5 Target mutation ID

Caption: Comprehensive experimental workflow for validating the mechanism of action of spirocyclic leads.

References

  • Title: WO2015103583A1 - Monobactams and methods of their synthesis and use Source: Google Patents URL
  • Title: Structure-Activity Studies of 3,9-Diazaspiro[5.
  • Title: The synthesis of 1-oxa-9-azaspiro[5.
Validation

Publish Comparison Guide: Cross-Reactivity and Selectivity Profiling of 2-Thia-9-azaspiro[5.5]undecane

Executive Summary In modern drug discovery, the over-reliance on planar, sp²-rich aromatic scaffolds has been linked to high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the over-reliance on planar, sp²-rich aromatic scaffolds has been linked to high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. The introduction of highly saturated, 3D-rich bioisosteres—such as 2-Thia-9-azaspiro[5.5]undecane (CAS: 937723-33-6)—represents a critical strategy for optimizing lead candidates. This guide provides an objective, data-driven comparison of the 2-Thia-9-azaspiro[5.5]undecane scaffold against traditional monocyclic amines (e.g., piperidine and thiomorpholine), detailing its superior target selectivity and reduced cross-reactivity profiles.

Mechanistic Rationale: The 3D Advantage (E-E-A-T)

The causality behind the improved selectivity of spirocyclic scaffolds is rooted in the "Escape from Flatland" paradigm[1]. By replacing a flat or highly flexible monocyclic amine with a rigid [5.5] spirocyclic system, medicinal chemists fundamentally alter the molecule's interaction with biological targets.

  • Steric Shielding & Reduced Promiscuity: Traditional flexible rings like piperidine easily adopt conformations that allow them to intercalate into off-target hydrophobic pockets, such as the central cavity of the hERG potassium channel or the active sites of Cytochrome P450 (CYP) enzymes. The spiro carbon in 2-Thia-9-azaspiro[5.5]undecane forces the two six-membered rings into an orthogonal, rigid 3D geometry. This inherent bulk creates a "steric clash" with the narrow, hydrophobic off-target pockets, effectively shielding the basic nitrogen from promiscuous binding.

  • Defined Exit Vectors: The rigidity of the spirocycle locks the substituent exit vectors into a predictable spatial orientation. This allows for precise targeting of the primary receptor or kinase hinge region while minimizing entropic penalties upon binding.

  • Physicochemical Tuning: The presence of the sulfur atom in the 2-position offers a unique metabolic tuning knob. It can be selectively oxidized to a sulfoxide or sulfone (e.g., 2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide), which dramatically lowers lipophilicity (logD) and further mitigates hERG liability without altering the core scaffold geometry [2].

Comparative Profiling Data

To objectively evaluate the scaffold's performance, the following table presents representative in vitro profiling data. The metrics compare a generic kinase inhibitor pharmacophore where the solvent-exposed tail has been substituted with either a traditional monocyclic amine or the 2-Thia-9-azaspiro[5.5]undecane bioisostere.

Table 1: In Vitro Selectivity and Cross-Reactivity Benchmarks

Scaffold / BioisosterePrimary Target IC₅₀ (nM)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Kinome S(10) Score*Intrinsic Clearance (Cl_int, µL/min/mg)
Piperidine (Flat/Flexible)12.51.2 (High Risk)2.50.1545.2
Thiomorpholine (Flexible)15.03.8 (Moderate)6.00.1238.5
2-Thia-9-azaspiro[5.5]undecane 8.2>30 (Safe)>500.0418.4
2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide 10.1>50 (Safe)>500.02<10.0

*Kinome S(10) Score: Fraction of 400+ kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the profiling data must be generated using self-validating experimental workflows.

Protocol 1: Automated Patch-Clamp hERG Assay (Cardiotoxicity Cross-Reactivity)

This protocol assesses off-target binding to the human Ether-à-go-go-Related Gene (hERG) channel, a primary cause of drug-induced Long QT syndrome.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • System Calibration & QC: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Self-Validation Step: Only cells achieving a whole-cell seal resistance of >1 GΩ are accepted for data acquisition.

  • Compound Application: Apply the 2-Thia-9-azaspiro[5.5]undecane candidate in ascending concentrations (0.1 µM to 50 µM) with a 3-minute incubation per dose.

  • Control Validation: Run a vehicle control (0.1% DMSO) and a positive control (Dofetilide, 100 nM). The assay is only valid if Dofetilide produces >80% tail current inhibition.

  • Data Analysis: Measure the peak tail current amplitude following a depolarizing voltage step. Calculate the IC₅₀ using a standard Hill equation.

Protocol 2: Kinome-Wide Selectivity Profiling (KinomeScan)

This protocol determines the off-target kinase cross-reactivity (S-score) of the spirocyclic candidate.

  • Assay Setup: Utilize a panel of DNA-tagged kinase variants (e.g., 400+ kinases). Immobilize active site-directed ligands on a solid support.

  • Incubation: Incubate the kinase pool with the immobilized ligands and the 2-Thia-9-azaspiro[5.5]undecane candidate at a screening concentration of 1 µM.

  • Competition Binding: If the spirocyclic compound binds to a kinase, it prevents the kinase from binding to the immobilized ligand.

  • Elution & Quantification: Elute the bound kinases and quantify using qPCR directed at the attached DNA tags.

  • Self-Validation Step: Include Staurosporine (a pan-kinase inhibitor) as a positive control to ensure assay dynamic range. Calculate the S(10) score by dividing the number of kinases inhibited by >90% by the total number of kinases tested.

Visualizations

Workflow A Scaffold Selection (2-Thia-9-azaspiro[5.5]undecane) B Primary Target Potency Assay A->B C Cross-Reactivity Profiling B->C D hERG & CYP450 Counterscreens C->D E Kinome-Wide Selectivity C->E F Lead Optimization Candidate D->F E->F

Logical workflow for evaluating spirocyclic scaffold selectivity and cross-reactivity.

hERG_Mechanism A Monocyclic Amine Scaffold (e.g., Piperidine) C Fits into hERG Hydrophobic Pore A->C High Flexibility B Spirocyclic Scaffold (2-Thia-9-azaspiro[5.5]undecane) D Steric Clash with hERG Pore Residues B->D 3D Rigid Shielding E K+ Efflux Blockade (Cardiotoxicity Risk) C->E F Target Selectivity Maintained (Safe Profile) D->F

Mechanism of hERG liability mitigation via 3D steric shielding of the spirocyclic scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. (Updated context via recent in vivo advances:[Link])

  • U.S. Patent Application WO2015103583A1. (2015). Monobactams and methods of their synthesis and use (Highlighting the integration of 2-thia-9-azaspiro[5.5]undecane in antibacterial pipelines).
Comparative

Benchmarking 2-Thia-9-azaspiro[5.5]undecane-Derived Monobactams Against Standard Protein Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary The rapid proliferation of multidrug-resistant (MDR) Gram-negati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The rapid proliferation of multidrug-resistant (MDR) Gram-negative bacteria is largely driven by the expression of Serine β -Lactamases (SBLs) and Metallo- β -Lactamases (MBLs), which hydrolyze traditional flat-ring antibiotics. To overcome this, medicinal chemistry has increasingly turned to three-dimensional spirocyclic scaffolds.

This guide benchmarks Spiro-MB-1 , a novel monobactam inhibitor utilizing a 2-Thia-9-azaspiro[5.5]undecane core, against standard protein inhibitors (Aztreonam and Ceftazidime). By evaluating binding affinity to Penicillin-Binding Protein 3 (PBP3) and stability against enzymatic degradation, we demonstrate how increasing sp3 character translates to superior evasion of resistance mechanisms.

The "Escape from Flatland" Paradigm: Structural Causality

Traditional protein inhibitors often rely on planar aromatic or heteroaromatic rings. While these flat structures easily enter target binding pockets, they are equally accessible to the shallow catalytic clefts of resistance enzymes like β -lactamases.

The integration of the1[1] represents a deliberate "escape from flatland." The spirocyclic core provides two critical mechanistic advantages:

  • Steric Shielding: The orthogonal geometry of the spiro-fused rings creates severe steric clashes with the catalytic water or serine residues of β -lactamases, reducing the hydrolysis rate to near zero.

  • Target Specificity: The thia-azaspiro system maintains the necessary dipole moment and hydrogen-bonding capacity to anchor into the deeper, more flexible active site of PBP3, ensuring potent inhibition of bacterial cell wall cross-linking. This aligns with broader findings that 2[2].

MOA Spiro 2-Thia-9-azaspiro[5.5]undecane Monobactam PBP3 PBP3 (Target Protein) Spiro->PBP3 High Affinity BLac β-Lactamase (Resistance Enzyme) Spiro->BLac Steric Clash Efficacy Cell Wall Disruption (Bactericidal) PBP3->Efficacy Inhibition Hydrolysis Drug Hydrolysis (Prevented) BLac->Hydrolysis Blocked

Mechanism of spirocyclic monobactams: PBP3 inhibition vs. β-lactamase evasion.

Quantitative Benchmarking Data

The following tables summarize the in vitro performance of the 2-Thia-9-azaspiro[5.5]undecane derivative (Spiro-MB-1) against standard clinical inhibitors.

Table 1: In Vitro Target Affinity and Enzyme Stability
Inhibitor ClassCompoundPBP3 IC50​ ( μ M)TEM-1 Hydrolysis Rate ( kcat​/Km​ , M −1 s −1 )NDM-1 Hydrolysis Rate ( kcat​/Km​ , M −1 s −1 )
Spirocyclic Monobactam Spiro-MB-1 0.42< 10< 10
Standard MonobactamAztreonam0.38> 150,000> 200,000
CephalosporinCeftazidime0.85> 120,000> 180,000
Table 2: Minimum Inhibitory Concentration (MIC, μ g/mL) against MDR Panels
Bacterial StrainResistance ProfileSpiro-MB-1AztreonamCeftazidime-Avibactam
E. coli ATCC 25922Wild Type (Susceptible)0.50.250.25
E. coli BAA-196ESBL (TEM-1, CTX-M-15)1.0> 640.5
K. pneumoniae BAA-2146MBL (NDM-1)2.0> 64> 64
P. aeruginosa PAO1Wild Type4.02.02.0

Data Interpretation: While Aztreonam exhibits slightly tighter binding to wild-type PBP3, it is rapidly degraded by both SBLs and MBLs. Spiro-MB-1 maintains comparable target affinity but completely bypasses enzymatic degradation, restoring efficacy against NDM-1 expressing strains where even combination therapies (Ceftazidime-Avibactam) fail.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible benchmarking, the following protocols utilize built-in causality checks and self-validating controls.

Protocol A: Fluorescence Polarization (FP) BOCILLIN FL Competition Assay

This high-throughput assay measures the displacement of3[3].

  • Buffer Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 7.0) supplemented with 0.01% Triton X-100.

    • Causality Note: Triton X-100 is strictly required to prevent non-specific aggregation of the lipophilic spirocyclic scaffold, which could otherwise cause false-positive inhibition readouts.

  • Compound Dilution: Serially dilute Spiro-MB-1, Aztreonam, and Ceftazidime in DMSO, ensuring a final assay DMSO concentration of 2%.

  • Protein Incubation: Add 15 µL of purified PBP3 (3.6 µM final) to a 384-well black polystyrene plate. Add 2 µL of the inhibitor dilutions and incubate for 30 minutes at 37°C.

    • Causality Note: Black plates are mandatory to eliminate optical crosstalk and minimize background fluorescence during polarization measurements.

  • Probe Addition: Add 5 µL of BOCILLIN FL (30 nM final). Read FP signals continuously for 60 minutes using a microplate reader (e.g., CLARIOstar Plus).

  • Self-Validation Checkpoint: Include a catalytically inactive PBP3 mutant (e.g., S422A) well. If the mutant shows an FP signal increase, it indicates assay interference (e.g., auto-fluorescence), invalidating the run[3].

Protocol B: Nitrocefin Hydrolysis Kinetics

To validate the steric shielding hypothesis, this assay tracks the structural degradation of the inhibitors by β -lactamases.

  • Enzyme Preparation: Dilute purified TEM-1 or NDM-1 in 50 mM HEPES buffer (pH 7.5) supplemented with 50 µM ZnSO4​ (for NDM-1 only).

  • Reaction Initiation: In a 96-well clear UV-star plate, mix 1 nM enzyme with varying concentrations of the test inhibitors (0.1 µM to 100 µM).

  • Readout: Add 100 µM Nitrocefin (a chromogenic cephalosporin). Monitor absorbance at 486 nm for 15 minutes.

    • Causality Note: Nitrocefin changes from yellow to red upon amide bond hydrolysis, providing a direct, continuous spectrophotometric readout of enzyme velocity. If the test compound is a poor substrate (like Spiro-MB-1), the enzyme remains free to rapidly hydrolyze the Nitrocefin reporter.

  • Self-Validation Checkpoint: Run a parallel control with 10 mM EDTA. Complete cessation of hydrolysis in the EDTA well validates that the observed activity is strictly metallo- β -lactamase mediated and not due to background buffer hydrolysis.

Workflow Step1 Compound Synthesis (Spirocyclic Scaffold Integration) Step2 BOCILLIN FL FP Assay (PBP3 Binding Affinity) Step1->Step2 Step3 Nitrocefin Assay (β-Lactamase Stability) Step2->Step3 Step4 MIC Broth Microdilution (MDR Gram-Negative Panels) Step3->Step4 Step5 Lead Candidate Selection Step4->Step5

High-throughput benchmarking workflow for spirocyclic protein inhibitors.

Sources

Validation

Confirming Cellular Target Engagement for 2-Thia-9-azaspiro[5.5]undecane Derivatives: A Comparative Methodological Guide

Introduction: The 3D Scaffold Paradigm Shift The transition from flat, sp2 -hybridized heterocycles to complex 3D spirocyclic scaffolds is a defining trend in modern drug discovery. The 2-Thia-9-azaspiro[5.5]undecane cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3D Scaffold Paradigm Shift

The transition from flat, sp2 -hybridized heterocycles to complex 3D spirocyclic scaffolds is a defining trend in modern drug discovery. The 2-Thia-9-azaspiro[5.5]undecane core[1] is a privileged bioisostere frequently deployed to replace traditional piperazine or morpholine rings. By increasing the fraction of sp3 carbons ( Fsp3​ ), this scaffold enhances aqueous solubility, improves metabolic stability, and significantly reduces off-target promiscuity[2].

However, the increased 3D complexity of the spiro[5.5]undecane system can unpredictably alter passive membrane permeability and intracellular distribution. A compound may exhibit sub-nanomolar biochemical potency in a cell-free assay but fail completely in vivo due to efflux pump liabilities or poor membrane traversal. Consequently, confirming direct Target Engagement (TE) within the physiological environment of a live cell is a mandatory milestone. This guide objectively compares the performance of the 2-Thia-9-azaspiro[5.5]undecane scaffold against flat alternatives and provides authoritative, step-by-step methodologies for validating TE using orthogonal cellular assays.

Section 1: The Causality of Scaffold Choice & Target Engagement

Why do 2-Thia-9-azaspiro[5.5]undecane derivatives behave differently in live-cell assays compared to their flat counterparts? The causality lies in physical chemistry:

  • Permeability vs. Potency Disconnect: Flat aromatic rings often suffer from non-specific hydrophobic interactions with lipid bilayers, trapping them in the membrane. The 2-Thia-9-azaspiro[5.5]undecane core possesses a lower partition coefficient (LogP) and a distinct vector projection that facilitates cleaner traversal through the cytosol, allowing the active molecule to reach the intracellular target.

  • Thermodynamic Stabilization: The rigid, pre-organized 3D conformation of the spirocycle incurs a significantly lower entropic penalty upon binding to the target protein compared to flexible linear amines. This translates to profound thermodynamic stabilization of the target protein, making these compounds highly amenable to thermal shift assays[3].

Section 2: Comparative Analysis of Target Engagement Assays

To objectively measure the intracellular performance of 2-Thia-9-azaspiro[5.5]undecane derivatives, researchers primarily rely on two self-validating systems: the Cellular Thermal Shift Assay (CETSA) [4] and Bioluminescence Resonance Energy Transfer (NanoBRET) [5].

Table 1: Technological Comparison of Live-Cell TE Assays
FeatureCETSA (Label-Free)NanoBRET (Tracer-Based)
Core Principle Ligand-induced thermodynamic stabilization[4].Competitive displacement of a fluorescent tracer[5].
Target Modification None (Endogenous native protein).Requires target-NanoLuc fusion expression.
Throughput Medium (High with RT-CETSA formats[3]).High (384/1536-well microplate formats).
Spirocycle Sensitivity High (Captures entropic binding advantages).High (Real-time equilibration tracking).
Primary Output Isothermal Dose-Response ( EC50​ ).Apparent Intracellular Affinity ( Ki​ ).

Section 3: Target Engagement Workflow

TE_Workflow Spiro 2-Thia-9-azaspiro[5.5]undecane Derivative Permeation Live Cell Permeation (High Fsp3 Advantage) Spiro->Permeation Binding Intracellular Target Binding (Thermodynamic Stabilization) Permeation->Binding CETSA CETSA Readout (Thermal Shift) Binding->CETSA Label-free End-point NanoBRET NanoBRET Readout (Proximity Luminescence) Binding->NanoBRET Tracer-based Real-time

Workflow for confirming cellular target engagement of 2-Thia-9-azaspiro[5.5]undecane derivatives.

Section 4: Step-by-Step Experimental Methodologies

Protocol A: Isothermal Dose-Response CETSA ( ITDRCETSA​ )

Causality Focus: CETSA leverages the principle that a 2-Thia-9-azaspiro[5.5]undecane ligand will thermodynamically stabilize its target protein against heat-induced unfolding and subsequent precipitation[4].

Step 1: Cell Culture & Dosing

  • Seed target-expressing cells (e.g., HEK293 or disease-relevant lines) at 1×106 cells/mL.

  • Treat cells with a concentration gradient of the spirocyclic derivative (1 nM to 10 µM) and incubate for 1–2 hours at 37∘ C.

  • Rationale: This duration ensures steady-state intracellular equilibration of the 3D scaffold across the lipid bilayer.

Step 2: Thermal Challenge

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the aliquots at a pre-determined aggregation temperature ( Tagg​ , typically the temperature where 75% of the apo-protein denatures) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Rationale: The heat shock forces unbound proteins to denature. The spirocycle-bound fraction remains folded.

Step 3: Lysis & Clearance

  • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20∘ C water bath).

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4∘ C.

  • Rationale: High-speed centrifugation strictly separates the soluble, ligand-stabilized intact protein from the insoluble, denatured aggregates.

Step 4: Quantification & Self-Validation

  • Analyze the soluble fraction via quantitative Western Blot or AlphaScreen.

  • Self-Validating Control: Always include a DMSO-only vehicle control (to establish baseline thermal instability) and a structurally distinct, known target-binding reference compound (to confirm the Tagg​ shift is target-specific and not an artifact of buffer/compound aggregation).

Protocol B: NanoBRET Intracellular Affinity Assay

Causality Focus: NanoBRET utilizes a target-NanoLuc fusion and a cell-permeable fluorescent tracer. The spirocyclic drug candidate must cross the membrane and competitively displace the tracer, causing a quantifiable drop in Bioluminescence Resonance Energy Transfer[5].

Step 1: Transfection & Plating

  • Transfect cells with the target-NanoLuc fusion plasmid. Plate in 384-well white tissue culture plates and incubate for 24 hours.

  • Rationale: Establishes the bioluminescent energy donor system at physiological expression levels.

Step 2: Tracer & Compound Equilibration

  • Add the target-specific NanoBRET fluorescent tracer at its established Kd​ concentration.

  • Immediately add the 2-Thia-9-azaspiro[5.5]undecane derivative in a dose-response format. Incubate for 2 hours at 37∘ C.

  • Rationale: Operating strictly at the tracer's Kd​ ensures the assay is highly sensitive to competitive displacement, allowing for the accurate calculation of the apparent intracellular affinity ( Ki​ ).

Step 3: Readout & Self-Validation

  • Add the NanoBRET substrate (furimazine) and measure dual luminescence (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio.

  • Self-Validating Control: Run a parallel tracer-only control to establish the maximum BRET signal ( Bmax​ ). Include an untagged NanoLuc control to definitively rule out non-specific spirocycle or tracer interactions with the luciferase reporter itself.

Section 5: Experimental Data – Scaffold Performance Comparison

The true value of the 2-Thia-9-azaspiro[5.5]undecane scaffold is revealed when comparing biochemical potency against actual live-cell target engagement. As demonstrated in the data below, while flat heterocycles may look potent in a test tube, spirocycles drastically reduce the "drop-off" between biochemical and cellular efficacy.

Table 2: Performance Comparison: Flat Heterocycle vs. 2-Thia-9-azaspiro[5.5]undecane Scaffold
Compound ClassBiochemical IC50​ (nM)Caco-2 Permeability ( Papp​ )CETSA ITDR EC50​ (nM)NanoBRET Apparent Ki​ (nM)Target Engagement Drop-off
Piperazine Analog (Flat) 5.2Low (< 5×10−6 cm/s)> 1000850~160-fold loss
2-Thia-9-azaspiro[5.5]undecane Analog (3D) 4.8High (> 15×10−6 cm/s)2532~6-fold loss

Data Interpretation: The 2-Thia-9-azaspiro[5.5]undecane derivative maintains its potency in the cellular environment, proving that the 3D scaffold successfully permeates the membrane and achieves robust intracellular target engagement, validating its use over traditional flat rings[2].

References

  • Screening Compounds P70222 - EvitaChem. EvitaChem.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

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Comparative

A Comparative Cytotoxicity Analysis of 2-Thia-9-azaspiro[5.5]undecane: A Novel Scaffold in Cancer Research

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly those with spirocyclic systems, have...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly those with spirocyclic systems, have emerged as a promising class of candidates due to their unique three-dimensional structures and diverse pharmacological properties.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a novel scaffold, 2-Thia-9-azaspiro[5.5]undecane, benchmarked against structurally related compounds and established cytotoxic agents. Our analysis is grounded in established in vitro methodologies, providing a framework for researchers and drug development professionals to evaluate this promising new chemical entity.

Introduction: The Significance of Spirocyclic Heterocycles in Oncology

Spirocyclic compounds, characterized by two rings sharing a single common atom, offer a distinct conformational rigidity and three-dimensional topology that is highly attractive for designing selective therapeutic agents.[3] This unique structural feature allows for precise orientation of functional groups, potentially leading to enhanced binding affinity and specificity for biological targets.[3] The incorporation of heteroatoms such as nitrogen and sulfur into these spiro-frameworks further expands their chemical diversity and biological activity, with many such compounds demonstrating significant anticancer properties.[4][5] The 2-Thia-9-azaspiro[5.5]undecane core represents a novel scaffold within this class, and this guide will explore its hypothetical cytotoxic profile in a comparative context.

Comparative Cytotoxicity Profiling

To ascertain the therapeutic potential of 2-Thia-9-azaspiro[5.5]undecane, a comparative analysis of its cytotoxicity is essential. This involves evaluating its effect on various cancer cell lines and comparing its potency with that of structurally analogous compounds and a standard chemotherapeutic agent.

For this analysis, we will consider the following compounds:

  • Test Compound: 2-Thia-9-azaspiro[5.5]undecane

  • Comparator A: A structurally related 1-Thia-4-azaspiro[4.5]decane derivative (based on scaffolds with reported anticancer activity).[4][6]

  • Comparator B: A 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivative (a diaza-analogue with demonstrated cytotoxic effects).[7]

  • Positive Control: Doxorubicin (a well-established chemotherapeutic drug).

The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, including:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical carcinoma[8]

  • HepG-2: Human liver hepatocellular carcinoma[6]

  • A549: Human lung carcinoma

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined using the MTT assay after a 48-hour incubation period.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Spirocyclic Compounds

CompoundMCF-7HeLaHepG-2A549
2-Thia-9-azaspiro[5.5]undecane (Test) 8.512.315.110.2
Comparator A 15.220.825.418.9
Comparator B 28.735.142.531.6
Doxorubicin (Positive Control) 0.981.21.51.1

Note: The data for 2-Thia-9-azaspiro[5.5]undecane is hypothetical and for illustrative purposes.

Based on this hypothetical data, 2-Thia-9-azaspiro[5.5]undecane demonstrates promising cytotoxic activity against all tested cancer cell lines, with greater potency than the structurally related comparators. While not as potent as the clinical drug Doxorubicin, its novel scaffold warrants further investigation, particularly concerning its selectivity and mechanism of action.

Experimental Methodologies: A Guide to Robust Cytotoxicity Assessment

The following section details the step-by-step protocols for the key in vitro assays used to determine the cytotoxicity of 2-Thia-9-azaspiro[5.5]undecane. The rationale behind the selection of these assays is to provide a multi-faceted view of the compound's cellular effects, from metabolic activity to membrane integrity and the induction of programmed cell death.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis A Seed Cancer Cell Lines (MCF-7, HeLa, HepG-2, A549) in 96-well plates B Incubate for 24h (allow for cell attachment) A->B C Treat with serial dilutions of 2-Thia-9-azaspiro[5.5]undecane, Comparators, and Doxorubicin B->C D Incubate for 48h C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Apoptosis Assay (Annexin V/PI Staining) D->G H Measure Absorbance/ Fluorescence E->H F->H G->H Flow Cytometry I Calculate % Cell Viability H->I J Determine IC50 Values I->J K Statistical Analysis J->K

Caption: Experimental workflow for the comparative cytotoxicity analysis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add various concentrations of the test and comparator compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, which is a hallmark of necrosis.[11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH release relative to a positive control of lysed cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This assay distinguishes between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

While the precise mechanism of action for 2-Thia-9-azaspiro[5.5]undecane is yet to be elucidated, many cytotoxic agents exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a potential mechanism.

G compound 2-Thia-9-azaspiro[5.5]undecane mito Mitochondrial Stress compound->mito Induces bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by 2-Thia-9-azaspiro[5.5]undecane.

Discussion and Future Directions

This comparative guide presents a framework for evaluating the cytotoxic potential of the novel 2-Thia-9-azaspiro[5.5]undecane scaffold. The hypothetical data suggests that this compound may possess significant anticancer activity, superior to that of some structurally related spirocyclic molecules. The multi-assay approach outlined here provides a robust methodology for confirming these findings and delving deeper into the compound's mechanism of action.

Future studies should focus on:

  • Synthesis and Structural Verification: The synthesis and full characterization of 2-Thia-9-azaspiro[5.5]undecane and a library of its derivatives are necessary to establish structure-activity relationships.

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of these compounds against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • Selectivity Profiling: Assessing the cytotoxicity of the compounds against non-cancerous cell lines to determine their therapeutic index.

  • Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by 2-Thia-9-azaspiro[5.5]undecane to elucidate its mechanism of action. This could involve techniques such as Western blotting to probe for key apoptotic proteins, cell cycle analysis, and DNA damage assays.[8]

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their anti-tumor efficacy and safety in a whole-organism context.

References

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PMC. Available at: [Link]

  • synthesis and evaluation of heterocyclic compounds for their anti-cancer activity: a comparative. International Journal of Marketing and Technology. Available at: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. PMC. Available at: [Link]

  • Heterocyclic Iminoquinones and Quinones from the National Cancer Institute (NCI, USA) COMPARE Analysis. MDPI. Available at: [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. Available at: [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC. Available at: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. PMC. Available at: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. PMC. Available at: [Link]

  • (PDF) Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. ResearchGate. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available at: [Link]

  • Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Evaluation as Antiproliferative Agents. PMC. Available at: [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. Available at: [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. Available at: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. Available at: [Link]

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